Product packaging for Azepane-2,4-dione(Cat. No.:CAS No. 29520-88-5)

Azepane-2,4-dione

Cat. No.: B2853635
CAS No.: 29520-88-5
M. Wt: 127.143
InChI Key: IRSLHFZTRANCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azepane-2,4-dione is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B2853635 Azepane-2,4-dione CAS No. 29520-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-2-1-3-7-6(9)4-5/h1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSLHFZTRANCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Analysis of Azepane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Azepane-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this molecule.

Spectroscopic Data

The empirical formula for this compound is C₆H₉NO₂ with a molecular weight of 127.14 g/mol . The experimental spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.55s-1HNH
3.47s-2HH-3
3.40m-2HH-7
2.59t6.82HH-5
1.96m-2HH-6

¹³C NMR (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmCarbon Atom
202.5C-4
169.5C-2
51.9C-3
43.2C-7
40.8C-5
27.6C-6
Infrared (IR) Spectroscopy

IR (KBr) [1]

Wavenumber (νₘₐₓ) cm⁻¹Functional Group Assignment
3213, 3105N-H stretching
2942C-H stretching (aliphatic)
1702C=O stretching (ketone)
1671C=O stretching (amide)
Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) [1]

IonCalculated m/zMeasured m/z
[C₆H₉NO₂Na]⁺150.0525150.0507

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Sample Preparation and Purification

The crude product was purified by flash column chromatography on silica gel using a mobile phase of 10% methanol in ethyl acetate to afford this compound as a white solid[1].

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet technique. A small amount of the solid sample was intimately mixed with dry potassium bromide (KBr) powder. The mixture was then compressed under high pressure to form a transparent pellet, which was subsequently analyzed.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed using an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The measurement was conducted in positive ion mode to detect the sodium adduct of the molecule ([M+Na]⁺).

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy (KBr Pellet) Purification->IR MS Mass Spectrometry (HRMS-ESI) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Azepane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Azepane-2,4-dione is a seven-membered heterocyclic compound containing a lactam and a ketone functional group. As a member of the azepane family, which is a core motif in numerous bioactive molecules and approved drugs, this compound serves as a valuable intermediate in organic synthesis.[1][2] Its structural features, including the β-dione system and the cyclic amide (lactam), impart specific chemical properties that are of significant interest for the construction of complex nitrogen-containing molecules.[3] This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

General and Physical Properties

This compound, also known by synonyms such as 3-oxocaprolactam and 2,4-Dioxohexahydroazepine, is typically isolated as a white solid at room temperature.[4][5] Its fundamental properties are summarized in the table below, derived from computational models and experimental data. The negative XLogP3 value suggests a degree of hydrophilicity.

Table 1: Physical and General Properties of this compound

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 29520-88-5[4]
Molecular Formula C₆H₉NO₂[4][6]
Molecular Weight 127.14 g/mol [4]
Exact Mass 127.063328530 Da[4]
Appearance White solid[5]
Topological Polar Surface Area 46.2 Ų[4]
XLogP3 (Predicted) -0.5[4]
Canonical SMILES C1CC(=O)CC(=O)NC1[4]
InChI Key IRSLHFZTRANCOL-UHFFFAOYSA-N[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the lactam (a cyclic amide) and the ketone. The arrangement of these groups as a β-dicarbonyl system also allows for keto-enol tautomerism.

2.1. Keto-Enol Tautomerism

Like other β-diketones, this compound can exist in equilibrium between its diketo form and two possible enol forms.[7][8] In the enol tautomers, a proton from the C3 carbon migrates to one of the adjacent carbonyl oxygen atoms, forming a hydroxyl group and a carbon-carbon double bond within the ring. While the diketo form is often predominant, the presence of the enol tautomer is crucial as it offers an alternative reaction pathway, with the enol acting as a nucleophile.[9] The equilibrium can be influenced by factors such as solvent polarity and pH.

Keto_Enol_Tautomerism Keto This compound (Keto Form) Enol1 4-Hydroxy-6,7-dihydro- 1H-azepin-2(5H)-one (Enol Form 1) Keto->Enol1 Equilibrium Enol2 2-Hydroxy-6,7-dihydro- 1H-azepin-4(5H)-one (Enol Form 2) Keto->Enol2 Equilibrium

Caption: Keto-Enol Tautomerism of this compound.

2.2. Reactivity

The reactivity of this compound makes it a versatile synthetic intermediate.[3]

  • Lactam Reactivity: The lactam group can undergo hydrolysis under acidic or basic conditions to open the ring, yielding an amino acid derivative. The nitrogen atom can also be subject to alkylation or acylation reactions.[10]

  • Ketone Reactivity: The carbonyl group at the C4 position can undergo standard ketone reactions, such as reduction to a secondary alcohol or reactions with nucleophiles like Grignard reagents.

  • α-Carbon Reactivity: The methylene protons at C3, situated between the two carbonyl groups, are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, allowing for alkylation and acylation at the C3 position.

Spectroscopic Data

The structure of this compound has been confirmed using various spectroscopic methods. The data presented below are crucial for reaction monitoring and quality control during its synthesis and subsequent use.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (400 MHz, CDCl₃) δ 7.55 (s, NH), 3.47 (s, 2H, C3-H₂), 3.40 (m, 2H, C7-H₂), 2.59 (t, J = 6.8 Hz, 2H, C5-H₂), 1.96 (m, 2H, C6-H₂)[5]
¹³C NMR (100 MHz, CDCl₃) δ 202.5 (C4), 169.5 (C2), 51.9 (C3), 43.2 (C7), 40.8 (C5), 27.6 (C6)[5]
IR (KBr) νₘₐₓ 3213, 3105 (N-H stretch), 2942 (C-H stretch), 1702 (C=O ketone stretch), 1671 (C=O amide stretch), 1482, 1412, 1348 cm⁻¹[5]
HRMS (ESI) m/z Calculated for C₆H₉NO₂Na [M+Na]⁺: 150.0525; Measured: 150.0507[5]

Experimental Protocols

4.1. Synthesis of this compound

A documented method for the synthesis of this compound involves the acid-catalyzed hydrolysis of an enol ether precursor.[5]

Protocol:

  • Dissolve 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one (2.5 g, 16 mmol) in acetone (70 mL).

  • Add a 10% aqueous HCl solution (17 mL) to the reaction mixture.

  • Stir the mixture at 25°C for 12 hours.

  • After the reaction is complete (monitored by TLC), remove the acetone under vacuum.

  • Extract the resulting aqueous mixture with dichloromethane (10 x 15 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuum to obtain the crude product as a yellow solid.

  • Purify the crude product by flash column chromatography (silica gel, 10% methanol in ethyl acetate) to yield pure this compound (2.03 g, 100% yield) as a white solid.[5]

Synthesis_Workflow Start 4-Ethoxy-6,7-dihydro- 1H-azepin-2(5H)-one Reaction Stir at 25°C 12 hours Start->Reaction Reagents Acetone (Solvent) 10% HCl (aq) Reagents->Reaction Workup1 1. Remove Acetone (vacuum) 2. Extract with CH₂Cl₂ Reaction->Workup1 Crude Crude Product (Yellow Solid) Workup1->Crude Purification Flash Column Chromatography (Silica, 10% MeOH/EtOAc) Crude->Purification Product This compound (White Solid) Purification->Product

References

A Technical Guide to the Potential Biological Activity of the Azepane-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in a variety of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have shown a wide range of therapeutic applications, including anticancer, antidiabetic, antiviral, and antimicrobial activities.[1][2][4] This technical guide focuses on the potential biological activity of the Azepane-2,4-dione core, a specific scaffold within this broader class. While direct research on the biological activity of the unsubstituted this compound is limited, this document will explore its potential by examining the activities of its close derivatives and related azepane structures. This compound is primarily recognized as a valuable intermediate in organic synthesis for creating more complex pharmaceuticals and bioactive molecules.[5] The exploration of its derivatives provides insight into the possible pharmacological profiles that could be pursued from this core structure.

Potential Biological Activities of this compound Derivatives

Based on the available literature for related azepane structures, the this compound scaffold could potentially be elaborated to yield compounds with the following activities:

  • Antimicrobial and Antifungal Activity: Derivatives of pyridobenzazepine have demonstrated notable antibacterial and antifungal properties.[6] This suggests that the azepane core can be a foundational element for the development of new antimicrobial agents.

  • Enzyme Inhibition: Substituted 2-oxo-azepane derivatives have been identified as potent inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease.[7] This highlights the potential of the azepane-dione scaffold for designing enzyme inhibitors.

  • Central Nervous System (CNS) Activity: The broader class of azepane derivatives has been investigated for applications as CNS agents.[5]

Quantitative Data for Biologically Active Azepane Derivatives

The following table summarizes the quantitative biological activity data that has been reported for various azepane derivatives, providing a basis for understanding the potential potency of compounds derived from the this compound scaffold.

Compound ClassDerivativeActivityMetricValueReference
PyridobenzazepinesDerivative 8AntibacterialMIC39–78 µg/mL[6]
PyridobenzazepinesDerivative 12AntifungalMIC156–313 µg/mL[6]
2-Oxo-azepanesSubstituted derivativesGamma-secretase Inhibition-Low nanomolar[7]
Naphthyloxy derivatives1-(5-(naphthalen-1-yloxy)pentyl)azepaneHistamine H3 Receptor AffinityKi21.9 nM
Naphthyloxy derivatives1-(5-(naphthalen-1-yloxy)pentyl)azepaneHistamine H3 Receptor AntagonistIC50312 nM
Biphenyl derivatives1-(6-(3-phenylphenoxy)hexyl)azepineHistamine H3 Receptor AffinityKi18 nM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of azepane derivatives, based on the cited literature.

1. General Synthesis of Pyridobenzazepine Derivatives[6]

This protocol describes a palladium-catalyzed approach to synthesize pyridobenzazepine derivatives.

  • Starting Materials: Substituted Z-stilbenes.

  • Catalyst: Palladium(II) acetate (Pd(OAc)2).

  • Base: Sodium tert-butoxide (NaOt-Bu).

  • Solvent: Toluene.

  • Procedure:

    • A mixture of the substituted stilbene, Pd(OAc)2, and NaOt-Bu in toluene is heated.

    • The reaction undergoes a ring expansion followed by ring closure to form the pyridobenzazepine product.

    • The product is then purified using standard chromatographic techniques.

2. In Vitro Antimicrobial Susceptibility Testing[6]

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

  • Method: Broth microdilution method.

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal Strains: A panel of fungal strains (e.g., Candida albicans, Aspergillus brasiliensis).

  • Procedure:

    • Serial dilutions of the synthesized compounds are prepared in a liquid growth medium in 96-well microtiter plates.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions for the growth of the microorganism.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations: Workflows and Pathways

Experimental Workflow for Screening Biological Activity

The following diagram illustrates a general workflow for the synthesis and screening of the biological activity of novel compounds based on the this compound scaffold.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Antimicrobial, Enzyme Inhibition) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling adme->lead_opt

Caption: A generalized workflow for the discovery of bioactive this compound derivatives.

Hypothetical Signaling Pathway: Enzyme Inhibition

Given that derivatives of the related 2-oxo-azepane have shown activity as gamma-secretase inhibitors, a potential avenue of investigation for this compound derivatives is enzyme inhibition. The following diagram illustrates a generic enzyme inhibition pathway.

enzyme_inhibition_pathway enzyme Target Enzyme product Product enzyme->product converts to substrate Substrate substrate->enzyme binds to inhibitor This compound Derivative inhibitor->enzyme inhibits

Caption: A diagram of a hypothetical enzyme inhibition pathway for an this compound derivative.

While the biological activity of the parent this compound molecule has not been extensively reported, the activities of its derivatives and related azepane structures suggest that this scaffold holds considerable potential for the development of novel therapeutic agents. The demonstrated antimicrobial, antifungal, and enzyme inhibitory activities of substituted azepanes provide a strong rationale for the synthesis and screening of a library of this compound derivatives. The experimental protocols and conceptual workflows presented in this guide offer a framework for researchers to explore the medicinal chemistry of this promising heterocyclic core. Further investigation into this chemical space is warranted to unlock its full therapeutic potential.

References

Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive review of recent literature on azepane-containing compounds, focusing on their synthesis, biological activities, and therapeutic potential. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Quantitative Biological Activity Data

The biological evaluation of azepane derivatives has revealed their potential across various therapeutic areas. The following tables summarize the quantitative data (IC50, Ki, and MIC values) for representative azepane-containing compounds against different biological targets.

Table 1: Anticancer Activity of Azepane Derivatives

CompoundCell LineIC50 (µM)Reference
Oxazepien derivative 5bCaCo-2 (Colon Carcinoma)24.53
Oxazepien derivative 5bWRL68 (Normal Liver)39.6
Benzo[a]phenazine derivative 7Various1-10[1]
1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon Carcinoma)1.09[2]
1,2,3-Triazole linked Tetrahydrocurcumin 4gA549 (Lung Carcinoma)45.16[2]
1,2,3-Triazole linked Tetrahydrocurcumin 4fHCT116 (Colon Carcinoma)15.59[2]
1,2,3-Triazole linked Tetrahydrocurcumin 4fHepG2 (Hepatocellular Carcinoma)53.64[2]

Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives

CompoundTargetIC50/Ki (nM)Reference
FAH65BACE1IC50 (specific value not provided, but identified as a lead compound)[3]
2,3-Dihydro-1H-cyclopenta[b]quinoline derivative 6hAcetylcholinesterase (AChE)IC50 = 3.65[4]
Benzoxazolone derivative 131Acetylcholinesterase (AChE)IC50 = 0.57 pM[5]

Table 3: Histamine H3 Receptor Antagonist Activity of Azepane Derivatives

CompoundTargetKi (nM)Reference
1-(6-(3-phenylphenoxy)hexyl)azepaneHistamine H3 Receptor18[No specific reference found in search results]
1-(5-(4-phenylphenoxy)pentyl)azepaneHistamine H3 Receptor34[No specific reference found in search results]

Table 4: Antimicrobial Activity of Azepane Derivatives

CompoundOrganismMIC (µg/mL)Reference
HL2Staphylococcus aureus625[No specific reference found in search results]
HL2MRSA625[No specific reference found in search results]
HL2Escherichia coli2500[No specific reference found in search results]
HL2Pseudomonas aeruginosa2500[No specific reference found in search results]
HL2Acinetobacter baumannii2500[No specific reference found in search results]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are protocols for key biological assays cited in the literature for the evaluation of azepane-containing compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-Alzheimer's Disease Activity: BACE1 Inhibition Assay

This fluorometric assay measures the activity of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides.[9][10][11][12]

Procedure:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a fluorogenic BACE1 substrate, and the BACE1 enzyme solution.

  • Inhibitor Preparation: Prepare serial dilutions of the azepane-containing test compounds.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate used (e.g., Ex/Em = 335-345/485-510 nm).

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [No specific reference found in search results]

Procedure (Broth Microdilution Method):

  • Medium Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth) for the test microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in the broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which azepane-containing compounds exert their effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the activity of these compounds.

Anticancer Activity: PTPN2/PTPN1 and PI3K/Akt Signaling Pathways

Several azepane derivatives have been shown to target protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of immune signaling pathways.[13][14][15][16][17] Inhibition of PTPN2/PTPN1 can enhance anti-tumor immunity. Additionally, the PI3K/Akt pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.

PTPN2_PTPN1_Signaling Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds TCR TCR TCR_Complex TCR Complex TCR->TCR_Complex Activates JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression (Immune Response) STAT->Gene_Expression Promotes PTPN2_PTPN1 PTPN2 / PTPN1 PTPN2_PTPN1->JAK Dephosphorylates PTPN2_PTPN1->STAT Dephosphorylates Azepane_Inhibitor Azepane Inhibitor Azepane_Inhibitor->PTPN2_PTPN1

Caption: Inhibition of PTPN2/PTPN1 by Azepane Compounds.

PI3K_Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Activates PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Azepane_Modulator Azepane Modulator Azepane_Modulator->PI3K Modulates Azepane_Modulator->Akt Modulates

Caption: Modulation of the PI3K/Akt Signaling Pathway.

Anti-Alzheimer's Disease: BACE1 Inhibition

The inhibition of BACE1 is a key strategy in reducing the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.

BACE1_Inhibition_Workflow APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) Peptide C99->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Azepane_Inhibitor Azepane BACE1 Inhibitor Azepane_Inhibitor->BACE1 Inhibits

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.

This technical guide provides a snapshot of the current landscape of azepane-containing compounds in drug discovery. The versatility of the azepane scaffold, coupled with a growing understanding of its interactions with various biological targets, positions it as a promising starting point for the development of novel therapeutics. Further research into structure-activity relationships, mechanism of action, and safety profiles will be crucial in translating the potential of these compounds into clinical applications.

References

The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring system known as azepane has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling tailored interactions with a variety of biological targets. This has led to the incorporation of the azepane motif into numerous FDA-approved drugs and a wide array of therapeutic candidates. This technical guide delves into the discovery and history of azepane scaffolds, providing a comprehensive overview of their synthesis, from early pioneering work to modern industrial methods, and explores the signaling pathways modulated by key azepane-containing therapeutics.

A Historical Perspective on the Genesis of the Azepane Ring

The story of the azepane scaffold is intrinsically linked to the development of synthetic organic chemistry in the late 19th and early 20th centuries. While the direct synthesis of the parent azepane ring in this early period is not definitively documented, the foundational work on its lactam precursor, ε-caprolactam, laid the groundwork for its eventual isolation and derivatization.

One of the earliest significant contributions came in 1899 from the German chemists S. Gabriel and T. A. Maas . Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of ε-caprolactam through the cyclization of ε-aminocaproic acid. This intramolecular condensation reaction provided the first route to the seven-membered lactam that would become a crucial intermediate in the synthesis of azepane derivatives and the monomer for Nylon-6.

Shortly thereafter, in 1900, another German chemist, Otto Wallach , reported a different approach to ε-caprolactam in Justus Liebigs Annalen der Chemie. Wallach utilized the now-famous Beckmann rearrangement, applying it to cyclohexanone oxime. This acid-catalyzed rearrangement of the oxime to the corresponding amide provided an alternative and efficient pathway to the seven-membered lactam.

While these early efforts focused on the lactam, the synthesis of the fully saturated azepane ring, also known as hexamethyleneimine or hexahydroazepine, was achieved through the reduction of these precursors. Early methods for the reduction of amides and lactams were being developed during this period, and it is plausible that the reduction of ε-caprolactam to azepane was achieved in the early 20th century, although a specific first-reported synthesis is not readily apparent in the reviewed literature.

A significant advancement in the synthesis of cyclic amines, which could be conceptually extended to azepane, was the work of Albert Ladenburg on the synthesis of piperidine from pentamethylenediamine. While not a direct synthesis of azepane, Ladenburg's methods for the cyclization of diamines were foundational in the field of heterocyclic chemistry.

Key Synthetic Methodologies: From Historical Routes to Industrial Production

The synthesis of azepane scaffolds has evolved significantly from the early foundational work. Modern methods offer greater efficiency, stereocontrol, and functional group tolerance. The primary industrial routes to the parent azepane ring involve the catalytic hydrogenation of readily available starting materials.

Industrial Scale Synthesis

Two major industrial processes for the production of hexamethyleneimine (azepane) are:

  • Catalytic Hydrogenation of ε-Caprolactam: This is a direct reduction of the lactam precursor. The process typically involves high pressure and temperature in the presence of a suitable catalyst.

  • Partial Hydrogenolysis of Hexamethylenediamine: In this process, 1,6-hexanediamine is cyclized with the elimination of ammonia. This reaction is often carried out over a hydrogenation catalyst. Azepane can also be a byproduct in the industrial production of hexamethylenediamine from the hydrogenation of adiponitrile.[1][2]

Experimental Protocols

Below are representative experimental protocols for key historical and industrial synthesis methods.

Table 1: Historical Synthesis of ε-Caprolactam (Precursor to Azepane)

MethodDescriptionExperimental Protocol
Gabriel & Maas (1899) Cyclization of ε-aminocaproic acid.While the original 1899 paper from Berichte der deutschen chemischen Gesellschaft was not retrieved in full detail, the synthesis would have involved heating ε-aminocaproic acid, likely in a high-boiling solvent or neat, to drive off water and promote intramolecular amide bond formation.
Wallach (1900) Beckmann rearrangement of cyclohexanone oxime.The original 1900 paper in Justus Liebigs Annalen der Chemie was not fully recovered. However, a typical Beckmann rearrangement of cyclohexanone oxime involves treating the oxime with a strong acid, such as concentrated sulfuric acid or oleum. The reaction is often exothermic and requires careful temperature control. The product, ε-caprolactam, is then isolated by neutralization and extraction.

Table 2: Industrial Synthesis of Azepane (Hexamethyleneimine)

MethodDescriptionExperimental Protocol
Catalytic Hydrogenation of ε-Caprolactam Reduction of the lactam to the cyclic amine.A solution of ε-caprolactam in a suitable solvent is hydrogenated at high pressure (e.g., 100-200 atm) and elevated temperature (e.g., 200-300 °C) in the presence of a hydrogenation catalyst, such as copper chromite or a supported noble metal catalyst (e.g., Ru/C). The product is isolated by distillation.
Partial Hydrogenolysis of Hexamethylenediamine Cyclization of the diamine with elimination of ammonia.Hexamethylenediamine is heated in the presence of a hydrogenation catalyst (e.g., Raney nickel) at elevated temperatures. The reaction can be carried out in the gas or liquid phase. The azepane product is separated from unreacted starting material and byproducts by distillation.

Therapeutic Applications and Signaling Pathways

The conformational flexibility of the azepane ring has made it a valuable scaffold in the design of drugs targeting a diverse range of biological systems. Several azepane-containing drugs are in clinical use, and their mechanisms of action provide insight into the signaling pathways that can be modulated by this versatile heterocyclic system.

Bazedoxifene: A Selective Estrogen Receptor Modulator (SERM)

Bazedoxifene is an azepane-containing SERM used for the prevention of postmenopausal osteoporosis. Beyond its effects on the estrogen receptor, bazedoxifene has been shown to be an inhibitor of the Interleukin-6 (IL-6)/glycoprotein 130 (gp130) signaling pathway.[2][3] This pathway is crucial for the survival and progression of various cancers.

Bazedoxifene_Signaling cluster_downstream Downstream Signaling IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 Dimerization JAK JAK gp130->JAK PI3K PI3K gp130->PI3K RAS RAS gp130->RAS Bazedoxifene Bazedoxifene Bazedoxifene->gp130 Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 Proliferation Cell Proliferation, Survival, Angiogenesis pSTAT3->Proliferation AKT AKT PI3K->AKT Activation pAKT pAKT pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK pERK->Proliferation

Figure 1: Bazedoxifene's inhibition of the IL-6/gp130 signaling pathway.

Setastine: A Histamine H1 Receptor Antagonist

Setastine is a second-generation antihistamine containing an azepane moiety. It is used to treat allergic conditions such as rhinitis and urticaria. Its primary mechanism of action is the selective antagonism of the histamine H1 receptor.

Setastine_Signaling cluster_cellular Cellular Response Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq protein H1R->Gq Activation Setastine Setastine Setastine->H1R Antagonism PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased vascular permeability) Ca2->Allergic_Symptoms PKC->Allergic_Symptoms

Figure 2: Setastine's antagonism of the Histamine H1 receptor signaling pathway.

Tolazamide: A Sulfonylurea Antidiabetic Agent

Tolazamide is a first-generation sulfonylurea that contains an azepane ring. It is used to treat type 2 diabetes mellitus by stimulating the release of insulin from pancreatic β-cells. It achieves this by binding to and blocking ATP-sensitive potassium (KATP) channels on the β-cell membrane.

Tolazamide_Signaling Tolazamide Tolazamide KATP_channel ATP-sensitive K⁺ Channel (KATP) Tolazamide->KATP_channel Blockage Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Leads to VGCC Voltage-gated Ca²⁺ Channel (VGCC) Membrane_Depolarization->VGCC Opens Ca2_influx Ca²⁺ Influx VGCC->Ca2_influx Insulin_Vesicles Insulin-containing Vesicles Ca2_influx->Insulin_Vesicles Triggers fusion with membrane Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 3: Tolazamide's mechanism of action in stimulating insulin secretion.

Conclusion

The azepane scaffold has a rich history, from its early discovery as a lactam to its current status as a key structural motif in a variety of therapeutic agents. The evolution of its synthesis from classical organic reactions to highly optimized industrial processes highlights the enduring importance of this seven-membered heterocycle. The diverse mechanisms of action of azepane-containing drugs, targeting everything from G-protein coupled receptors to complex cytokine signaling pathways, underscore the scaffold's versatility. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological activity of azepane scaffolds is essential for the rational design of the next generation of innovative therapeutics. The continued exploration of this privileged structure will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

"Azepane-2,4-dione IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azepane-2,4-dione

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's nomenclature, physicochemical properties, experimental protocols for its synthesis, and a discussion of the biological significance of the broader azepane chemical class.

Nomenclature and Identifiers

The systematic naming and identification of a chemical compound are crucial for unambiguous scientific communication.

IUPAC Name: The standardized IUPAC name for this compound is This compound [1].

Synonyms and Other Identifiers: The compound is also known by several other names and registered under various chemical identifiers.

  • 1H-Azepine-2,4(3H,5H)-dione, dihydro-[1]

  • 1H-Tetrahydro-azepine-2,4-dione[2]

  • CAS Number: 29520-88-5[1]

  • PubChem CID: 20204020[1]

  • EC Number: 983-162-3[1]

  • Nikkaji Number: J2.341.577A[1]

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC6H9NO2PubChem[1]
Molecular Weight127.14 g/mol PubChem[1]
Monoisotopic Mass127.063328530 DaPubChem[1]
XLogP3-0.5PubChem[1]
InChIInChI=1S/C6H9NO2/c8-5-2-1-3-7-6(9)4-5/h1-4H2,(H,7,9)PubChem[1]
InChIKeyIRSLHFZTRANCOL-UHFFFAOYSA-NPubChem[1]
SMILESC1CC(=O)CC(=O)NC1PubChem[1]

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A reported synthesis method for this compound involves the hydrolysis of an enol ether precursor[3].

Starting Material: 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one

Procedure:

  • Dissolve 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one (2.5 g, 16 mmol) in acetone (70 mL).

  • Add a 10% aqueous solution of hydrochloric acid (17 mL) to the reaction mixture.

  • Stir the mixture at 25°C for 12 hours.

  • Following the completion of the reaction, remove the acetone under vacuum.

  • Extract the resulting aqueous mixture with dichloromethane (10 x 15 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it in a vacuum to obtain the crude product as a yellow solid.

  • Purify the crude product using fast column chromatography on silica gel with a mobile phase of 10% methanol in ethyl acetate. This yields this compound (2.03 g, 100% yield) as a white solid[3].

Characterization Data

The following analytical data has been reported for the characterization of this compound[3]:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, NH), 3.47 (s, 2H), 3.40 (m, 2H), 2.59 (t, J = 6.8 Hz, 2H), 1.96 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 202.5, 169.5, 51.9, 43.2, 40.8, 27.6.

  • IR (KBr) νₘₐₓ: 3213, 3105, 2942, 1702, 1671, 1482, 1412, 1348 cm⁻¹.

  • HRMS (ESI) m/z: Calculated for C₆H₉NO₂Na: 150.0525; Found: 150.0507.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification start Start: 4-Ethoxy-6,7-dihydro- 1H-azepin-2(5H)-one dissolution Dissolve in Acetone start->dissolution hydrolysis Add 10% HCl (aq) Stir 12h at 25°C dissolution->hydrolysis concentration1 Remove Acetone (Vacuum) hydrolysis->concentration1 extraction Extract with Dichloromethane concentration1->extraction drying Dry Organic Phases (Na₂SO₄) extraction->drying concentration2 Concentrate (Vacuum) drying->concentration2 chromatography Fast Column Chromatography (Silica Gel) concentration2->chromatography product Final Product: This compound chromatography->product

Caption: Synthesis and purification workflow for this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented in the reviewed literature, the azepane scaffold is a significant structural motif in medicinal chemistry[4][5]. Derivatives of azepane have been investigated for a range of therapeutic applications.

The seven-membered azepane ring is present in several pharmaceutical drugs[6]. Research into functionalized azepane derivatives has revealed compounds with notable biological activities, including:

  • Antimicrobial and Antifungal Activity: Certain azepine and azepane derivatives have demonstrated potent activity against various strains of bacteria and fungi[7][8]. Some synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria[9][10]. The continuous need for new antimicrobial agents to combat drug-resistant pathogens makes the azepane core a structure of interest for further development[11].

  • Antiviral Activity: A-ring azepano-triterpenoids have been evaluated for their antiviral properties against DNA viruses such as HSV-1 and HCMV, with some derivatives showing high potency[7].

It is important to note that these activities are reported for various substituted azepane and azepine structures. The specific biological profile of the unsubstituted this compound would require dedicated screening and investigation. Its dione functionality offers potential sites for further chemical modification to explore its structure-activity relationships.

Conclusion

This compound is a well-characterized heterocyclic compound with established methods for its synthesis and purification. While direct biological data for this specific molecule is limited, the prevalence of the azepane core in bioactive molecules suggests that it could serve as a valuable building block in the design and synthesis of novel therapeutic agents. Further research is warranted to explore the biological activity of this compound and its derivatives.

References

Solubility and Stability of Azepane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2,4-dione is a seven-membered heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, making a thorough understanding of its physicochemical properties, such as solubility and stability, crucial for its effective use in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental protocols for determining these properties, and presents a framework for data analysis and interpretation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These values, sourced from the PubChem database, offer a preliminary assessment of the molecule's characteristics.[3]

PropertyValueSource
Molecular FormulaC₆H₉NO₂PubChem[3]
Molecular Weight127.14 g/mol PubChem[3]
XLogP3-0.5PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count0PubChem[3]

Solubility Profile

Quantitative experimental data on the solubility of this compound in various solvents is not extensively available in publicly accessible literature. However, based on its chemical structure (a polar lactam with a ketone group), a general solubility profile can be anticipated. The following tables present a template for how such data should be structured for clear comparison.

Table 2.1: Aqueous Solubility of this compound (Hypothetical Data)

pHTemperature (°C)Solubility (mg/mL)Method
2.025Data not availableShake-Flask
7.425Data not availableShake-Flask
9.025Data not availableShake-Flask
7.437Data not availableShake-Flask

Table 2.2: Solubility of this compound in Organic Solvents (Hypothetical Data)

SolventTemperature (°C)Solubility (mg/mL)
Methanol25Data not available
Ethanol25Data not available
Acetonitrile25Data not available
Dichloromethane25Data not available
Tetrahydrofuran (THF)25Data not available
Dimethyl Sulfoxide (DMSO)25Data not available

Stability Profile

A comprehensive understanding of a compound's stability is critical for formulation development, storage, and predicting its in vivo fate. Forced degradation studies are employed to identify potential degradation products and pathways under various stress conditions.[4][5]

Table 3.1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionReagent/ConditionTime (h)Degradation (%)Major Degradants
Acidic Hydrolysis0.1 N HCl24, 48, 72Data not availableNot identified
Basic Hydrolysis0.1 N NaOH24, 48, 72Data not availableNot identified
Oxidative3% H₂O₂24, 48, 72Data not availableNot identified
Thermal60°C24, 48, 72Data not availableNot identified
PhotolyticICH Q1B24, 48, 72Data not availableNot identified

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental results. The following sections describe standard protocols for determining solubility and conducting forced degradation studies.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water at various pH values, organic solvents)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV)

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to permit the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution by a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • The solubility is then calculated based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Shake at constant temperature (e.g., 24-72h) B->C D Allow undissolved solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC-UV F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[4][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at a specific temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a gradient elution to separate the parent compound from its degradation products).

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products, if possible, using techniques like HPLC-MS.

Workflow for Forced Degradation Studies:

G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation A Acidic (HCl) F Withdraw samples at different time points A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Neutralize/Dilute samples F->G H Analyze by Stability-Indicating HPLC G->H I Calculate % Degradation H->I J Identify Degradation Products (HPLC-MS) H->J

Caption: General Workflow for Forced Degradation Studies.

Conclusion

References

Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-2,4-dione, a seven-membered heterocyclic scaffold, presents a compelling starting point for medicinal chemistry and drug discovery programs. Its inherent structural features, including a flexible seven-membered ring, a lactam functionality, and a ketone group, offer multiple points for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to thoroughly characterize this compound and its derivatives. The protocols outlined herein are designed to furnish researchers with the necessary tools to predict molecular properties, understand conformational behavior, and guide the rational design of novel therapeutics. This document details proposed synthetic routes, in-depth computational analysis protocols—including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Natural Bond Orbital (NBO) analysis—and methodologies for evaluating its potential as a drug candidate through molecular docking and in silico ADMET prediction. All quantitative data are presented in standardized tables, and key workflows are visualized using Graphviz diagrams to facilitate clear and rapid comprehension.

Introduction

The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive natural products and synthetic compounds.[1] The introduction of dione functionality at the 2 and 4 positions creates a molecule with a unique electronic and steric profile, making this compound an intriguing candidate for further investigation. Computational chemistry provides a powerful and cost-effective means to explore the chemical space of this molecule, offering insights that can accelerate the drug discovery process.[2] This guide will delineate a systematic approach to the in silico characterization of this compound.

Proposed Synthesis of this compound

G azepane_dione This compound diester Adipic acid diester derivative azepane_dione->diester Dieckmann Condensation amino_ester β-Alanine ester diester->amino_ester adipic_acid Adipic acid diester->adipic_acid

Caption: Retrosynthetic analysis of this compound.

A forward synthesis could involve the N-acylation of a β-alanine ester with an activated adipic acid derivative (e.g., acyl chloride or ester) to form a linear diester precursor. Subsequent intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation, would yield the target this compound.

Detailed Experimental Protocol (Proposed)
  • N-Acylation: To a solution of β-alanine ethyl ester (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add adipoyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude linear diester.

  • Dieckmann Condensation: To a solution of sodium ethoxide (1.5 eq) in anhydrous toluene, add the crude diester (1.0 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 8 hours. Cool the mixture to 0 °C and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate. Concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: Reflux the crude cyclized product with 10% aqueous HCl for 4 hours. Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Computational Methodology

A multi-faceted computational approach is recommended to thoroughly characterize this compound. The following sections detail the proposed protocols.

G start Initial 3D Structure Generation conf_search Conformational Search start->conf_search dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc nbo NBO Analysis dft_opt->nbo homo_lumo Frontier Molecular Orbital Analysis dft_opt->homo_lumo tddft TD-DFT for Electronic Transitions dft_opt->tddft docking Molecular Docking dft_opt->docking admet In Silico ADMET Prediction dft_opt->admet G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation pdb Download PDB File remove_water Remove Water pdb->remove_water add_hydrogens Add Hydrogens remove_water->add_hydrogens assign_charges_r Assign Charges add_hydrogens->assign_charges_r docking Molecular Docking (AutoDock Vina) assign_charges_r->docking mol2 Generate 3D Structure assign_charges_l Assign Charges mol2->assign_charges_l assign_charges_l->docking analysis Analysis of Binding Modes (Scoring, Interactions) docking->analysis

References

Methodological & Application

Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability make it an attractive core for the development of novel therapeutic agents. Azepane-containing compounds have demonstrated a wide array of pharmacological activities, leading to several FDA-approved drugs for various diseases, including diabetes and allergies.[1][2] This document provides an overview of the potential applications of Azepane-2,4-dione as a versatile building block in drug discovery, along with detailed protocols for the synthesis and evaluation of its derivatives.

Introduction to this compound

This compound is a heterocyclic compound featuring a seven-membered azepane ring with two ketone functionalities. This dione arrangement offers multiple reactive sites for chemical modification, making it an ideal starting point for the generation of diverse compound libraries. The conformational flexibility of the azepane ring, combined with the ability to introduce various substituents, allows for the fine-tuning of physicochemical properties and biological activity.[2] Derivatives of the broader azepane class have shown promise as enzyme inhibitors, modulators of signaling pathways, and agents targeting the central nervous system.[3][4]

Synthetic Applications

This compound can serve as a key intermediate in the synthesis of more complex, biologically active molecules. The carbonyl groups can undergo a variety of chemical transformations, including but not limited to:

  • Reductive amination: To introduce substituents at the 4-position.

  • Aldol condensation: To build larger molecular scaffolds.

  • Knoevenagel condensation: To introduce diverse side chains.

  • N-alkylation or N-arylation: To modify the nitrogen atom of the azepane ring.

These reactions allow for the systematic exploration of the chemical space around the this compound core to develop structure-activity relationships (SAR).

Biological Activities of Azepane Derivatives

While specific biological data for this compound itself is not extensively reported in the public domain, numerous derivatives of the parent azepane scaffold have exhibited significant biological activities. These findings underscore the potential of this chemical class in drug discovery.

Compound ClassTarget/ActivityQuantitative Data (IC₅₀/MIC)Reference
N-Benzylated Bicyclic AzepaneNorepinephrine Transporter (NET)< 100 nM[3]
N-Benzylated Bicyclic AzepaneDopamine Transporter (DAT)< 100 nM[3]
Pyridobenzazepine DerivativeAntibacterial (various strains)39-78 µg/mL (MIC)[5]
Dibenzo[b,f]azepine DerivativeTopoisomerase II Inhibition6.36 µM[6]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives that could be conceptually applied starting from or leading to structures related to this compound.

Protocol 1: Synthesis of a Bicyclic Azepane-dione Derivative

This protocol is adapted from the synthesis of octahydro-1H-benzo[b]azepine-2,6-dione, a bicyclic analogue, and illustrates a potential synthetic route to a more complex dione structure.[3]

Step 1: Synthesis of (±)-Octahydro-1H-benzo[b]azepin-6-ol

  • To a solution of the starting lactam (1 equivalent) in isopropanol (50 mL), add 5% Rhodium on activated charcoal (10 wt %) and acetic acid (2.0 equivalents).

  • Stir the mixture in a sealed autoclave at 70 °C under a hydrogen gas pressure of 20 bar for 5 days.

  • After cooling to room temperature, filter the reaction mixture through Celite and wash the filter cake with methanol.

  • Evaporate the solvent to dryness.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 80% ethyl acetate in heptane to 100% ethyl acetate, followed by 10% methanol in ethyl acetate) to yield the desired alcohol.

Step 2: Oxidation to (±)-Octahydro-1H-benzo[b]azepine-2,6-dione

  • Dissolve the alcohol from Step 1 (1.0 equivalent) in dichloromethane (0.1 M solution) and cool to 0 °C.

  • Add Dess-Martin periodinane (1.3 equivalents) to the solution.

  • Stir the reaction at 22 °C for 1 hour.

  • Quench the reaction by adding a saturated sodium bicarbonate solution (35 mL) and a 2 M sodium thiosulfate solution (35 mL).

  • Separate the aqueous phase and extract it three times with dichloromethane.

  • Combine the organic phases, wash with deionized water, dry over sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with 5%-10% methanol in ethyl acetate) to yield the final dione product.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target enzyme, for example, a protein kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, the target enzyme, and the substrate in the appropriate assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Screening Cascade A This compound (Starting Material) B Chemical Modification (e.g., N-alkylation, Condensation) A->B C Library of this compound Derivatives B->C D Primary Screening (e.g., Enzyme Inhibition Assay) C->D Test Compounds E Hit Identification D->E F Dose-Response & IC50 Determination E->F G Lead Compound F->G G A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Cell Proliferation, Survival, Angiogenesis D->E F Azepane-dione Derivative (Inhibitor) F->C

References

Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The conformational flexibility of the azepane ring allows for optimal binding to a variety of biological targets.[1] The introduction of ketone functionalities, as in the azepane-2,4-dione scaffold, provides key hydrogen bond donors and acceptors, enhancing interactions with target proteins and offering versatile handles for synthetic elaboration. This document provides an overview of the applications of the this compound scaffold, with a particular focus on its potential in the development of novel anticancer agents, specifically as inhibitors of Poly (ADP-ribose) polymerase (PARP).

Application in Anticancer Drug Discovery: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[4] Several PARP inhibitors, such as Olaparib, Rucaparib, and Talazoparib, have been approved for the treatment of various cancers.[5][6]

The azepine-dione core has been identified as a promising scaffold for the design of novel PARP-1 inhibitors.[7][8] The dione functionality can mimic the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate of PARP-1, allowing these compounds to bind to the catalytic domain of the enzyme.

Quantitative Data on Azepine Derivatives as PARP-1 Inhibitors and Anticancer Agents

The following table summarizes the in vitro activity of various azepine derivatives as PARP-1 inhibitors and their anti-proliferative effects against different cancer cell lines. While not exclusively focused on the simple this compound, these data for more complex, structurally related compounds highlight the potential of the azepine-dione scaffold.

Compound IDModification of Azepine ScaffoldTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
d21 5H-dibenzo[b,e]azepine-6,11-dione with 1,3,4-oxadiazolePARP-1Not specifiedOVCAR-3Not specified, but noted as more potent than Rucaparib[7][9]
d22 5H-dibenzo[b,e]azepine-6,11-dione with 1,3,4-oxadiazolePARP-1Not specifiedOVCAR-3Not specified, but noted as more potent than Rucaparib[7][9]
11b 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-olPARP-119.24A5491.95[3][10]
23f 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-onePARP-15.17HCT1167.87[11]
27f 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-onePARP-16.06HCT1168.93[11]
S2 Pyrano[2,3-d]pyrimidine-2,4-dione derivativePARP-14.06MCF-72.65[5]
S7 Pyrano[2,3-d]pyrimidine-2,4-dione derivativePARP-13.61MCF-71.28[5]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of a linear precursor containing both an amine and a dicarbonyl functionality or its synthetic equivalent. The following is a generalized protocol for the synthesis of N-substituted this compound derivatives via a Dieckmann-type condensation.

Protocol 1: Synthesis of N-Benzyl-azepane-2,4-dione

  • Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate.

    • To a solution of N-benzylglycine ethyl ester (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents) and ethyl bromoacetate (1.2 equivalents).

    • Stir the reaction mixture at 60°C for 12 hours.

    • After completion of the reaction (monitored by TLC), filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate.

  • Step 2: Synthesis of N-Benzyl-azepane-2,4-dione.

    • To a solution of sodium ethoxide (1.5 equivalents) in anhydrous toluene, add a solution of diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate (1 equivalent) in anhydrous toluene dropwise at room temperature.

    • Heat the reaction mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-azepane-2,4-dione.

Biological Evaluation of this compound Derivatives

Protocol 2: In vitro PARP-1 Inhibition Assay

A commercially available PARP-1 inhibition assay kit can be used to determine the IC50 values of the synthesized compounds.

  • Reagent Preparation: Prepare all reagents, including PARP-1 enzyme, NAD+, activated DNA, and the substrate (e.g., biotinylated PAR), according to the manufacturer's instructions.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer, activated DNA, and the test compound or vehicle control to the wells of a 96-well plate.

    • Add the PARP-1 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding NAD+ to each well.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of PARylated substrate according to the kit's protocol (e.g., using a streptavidin-HRP conjugate and a colorimetric substrate).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds can be assessed using the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., A549, OVCAR-3, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

PARP_Inhibition_Pathway Mechanism of PARP Inhibition in Cancer Therapy cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate in BRCA-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 Replication_Fork_Collapse Replication Fork Collapse DNA_Damage->Replication_Fork_Collapse During Replication SSBR Single-Strand Break Repair PARP1->SSBR SSBR->DNA_Damage Repair Azepane_Dione This compound (PARP Inhibitor) PARP1_Inhibition PARP-1 Inhibition Azepane_Dione->PARP1_Inhibition PARP1_Inhibition->PARP1 DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB BRCA_Deficiency BRCA1/2 Deficiency (Impaired HR Repair) DSB->BRCA_Deficiency Apoptosis Apoptosis (Cell Death) BRCA_Deficiency->Apoptosis Synthetic Lethality

Caption: PARP Inhibition Pathway in BRCA-Deficient Cancer Cells.

Experimental_Workflow Drug Discovery Workflow for this compound Derivatives cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_lead_opt Lead Optimization Synthesis Synthesis of this compound Library Purification Purification and Characterization (NMR, MS) Synthesis->Purification PARP_Assay PARP-1 Inhibition Assay Purification->PARP_Assay MTT_Assay Cell Proliferation Assay (MTT) Purification->MTT_Assay SAR Structure-Activity Relationship (SAR) Analysis PARP_Assay->SAR MTT_Assay->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection ADME_Tox ADME/Tox Profiling Lead_Selection->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: Workflow for this compound Drug Discovery.

References

Synthetic Protocols for the Modification of Azepane-2,4-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed synthetic protocols for the preparation and subsequent functionalization of Azepane-2,4-dione, a valuable scaffold for drug discovery and development. The methodologies outlined herein offer robust and reproducible procedures for researchers in medicinal chemistry and organic synthesis.

The azepane scaffold is a recurring motif in a number of biologically active compounds. The ability to introduce diverse functionalities to the this compound core opens up avenues for the exploration of new chemical space and the development of novel therapeutic agents.

Synthesis of the this compound Scaffold

The foundational this compound core can be synthesized via a Dieckmann condensation reaction. This intramolecular cyclization of a substituted diester provides an efficient route to the cyclic β-keto ester system.

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol describes the synthesis of the this compound ring system from a linear diester precursor.

Experimental Protocol:

  • Preparation of the Diester Precursor: Synthesize the necessary N-substituted glutarimide diester precursor according to established literature procedures.

  • Cyclization Reaction:

    • To a solution of the diester precursor in a suitable anhydrous solvent (e.g., toluene, THF), add a strong base (e.g., sodium ethoxide, potassium tert-butoxide) at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the addition of a proton source (e.g., dilute aqueous acid).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Quantitative Data:

PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
N-protected glutarimide diesterSodium EthoxideToluene251260-70
N-protected glutarimide diesterPotassium tert-butoxideTHF0-25865-75

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Synthesis_of_Azepane_2_4_dione Precursor N-Substituted Glutarimide Diester Intermediate Enolate Intermediate Precursor->Intermediate Base, Solvent Base Strong Base (e.g., NaOEt) Solvent Anhydrous Solvent (e.g., Toluene) Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of this compound via Dieckmann Condensation.

Modification of the this compound Scaffold

The this compound core offers multiple sites for chemical modification, including the nitrogen atom and the α-carbon to the ketone.

Protocol 2: N-Alkylation of this compound

This protocol details the alkylation of the nitrogen atom of the this compound ring. A microwave-assisted method is presented for rapid and efficient synthesis.

Experimental Protocol:

  • Reaction Setup:

    • In a suitable microwave-safe vessel, combine this compound, the desired alkyl halide (1.5 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents), and a mixture of potassium carbonate and potassium hydroxide as a solid support.

  • Microwave Irradiation:

    • Irradiate the mixture in a domestic microwave oven at a reduced power setting (e.g., 300W) for a short duration (typically 1-3 minutes). Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Add water and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-alkylated this compound.

Quantitative Data for N-Alkylation:

This compoundAlkyl HalidePower (W)Time (min)Yield (%)
1.0 equivBenzyl bromide300285-95
1.0 equivEthyl iodide300370-80
1.0 equivPropargyl bromide3002.580-90

Note: Yields are based on similar lactam alkylations and may vary.

N_Alkylation_Workflow cluster_reagents Reagents cluster_process Process Azepane This compound Microwave Microwave Irradiation Azepane->Microwave AlkylHalide Alkyl Halide (R-X) AlkylHalide->Microwave Base K2CO3/KOH Base->Microwave Catalyst TBAB Catalyst->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated This compound Purification->Product

Caption: Workflow for the N-Alkylation of this compound.

Protocol 3: C3-Acylation of this compound

The acidic proton at the C3 position allows for various C-C bond-forming reactions, such as acylation.

Experimental Protocol:

  • Enolate Formation:

    • To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., sodium hydride, lithium diisopropylamide) at a low temperature (e.g., -78 °C to 0 °C) to generate the enolate.

  • Acylation:

    • Slowly add the desired acylating agent (e.g., acyl chloride, anhydride) to the enolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Dry, filter, and concentrate the organic phase.

    • Purify the residue by column chromatography to obtain the C3-acylated product.

Quantitative Data for C3-Acylation:

This compoundAcylating AgentBaseSolventTemperature (°C)Yield (%)
1.0 equivAcetyl chlorideNaHTHF0 to 2565-75
1.0 equivBenzoyl chlorideLDATHF-78 to 2570-80

Note: Yields are estimates based on general procedures for β-keto lactams and may require optimization.

C3_Acylation_Pathway Start This compound Enolate Enolate at C3 Start->Enolate Base (e.g., NaH) Product C3-Acylated This compound Enolate->Product AcylatingAgent Acylating Agent (RCOCl) AcylatingAgent->Product Electrophilic Addition

Application of Azepane-2,4-dione in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2,4-dione is a seven-membered heterocyclic compound containing a nitrogen atom and two carbonyl groups. The azepane scaffold is a significant structural motif in a variety of biologically active molecules and approved pharmaceutical agents.[1][2][3] Over 20 FDA-approved drugs feature the azepane ring, highlighting its importance in medicinal chemistry.[4] this compound, as a functionalized building block, offers multiple reactive sites for chemical modification, making it a potentially valuable precursor for the synthesis of diverse azepane derivatives and novel drug candidates. Its structural features suggest its utility in constructing nitrogen-containing heterocycles, peptidomimetics, and enzyme inhibitors.

This document provides an overview of the potential applications of this compound in organic synthesis, including proposed reaction pathways and detailed, albeit theoretical, experimental protocols based on the known reactivity of similar β-dicarbonyl compounds.

Core Structure and Potential for Derivatization

This compound possesses a unique combination of a secondary amine and a β-dicarbonyl moiety, which allows for a variety of chemical transformations. The active methylene group situated between the two carbonyls is particularly susceptible to deprotonation, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Azepane-2,4-dione_Reactivity cluster_reactions Potential Reactions This compound This compound Alkylation Alkylation This compound->Alkylation R-X, Base Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation RCHO, Base Michael Addition Michael Addition This compound->Michael Addition α,β-unsaturated carbonyl Heterocycle Formation Heterocycle Formation This compound->Heterocycle Formation e.g., Hydrazine, Hydroxylamine Alkylation_Workflow start Start dissolve Dissolve this compound in aprotic solvent start->dissolve add_base Add base at 0 °C dissolve->add_base stir1 Stir for 30 min add_base->stir1 add_alkylating_agent Add alkylating agent stir1->add_alkylating_agent warm_and_stir Warm to RT and stir for 12-24h add_alkylating_agent->warm_and_stir quench Quench with aq. NH4Cl warm_and_stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end Knoevenagel_Condensation_Logic reactants This compound Aldehyde/Ketone Base Catalyst reaction Knoevenagel Condensation reactants->reaction product 3-Alkylidene-azepane-2,4-dione Water reaction->product

References

Application Notes and Protocols: Azepane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reactivity, and potential applications of Azepane-2,4-dione, a valuable heterocyclic building block for medicinal chemistry and drug discovery.

Introduction

This compound, also known as 3-oxocaprolactam, is a seven-membered heterocyclic compound containing a lactam and a ketone functional group. The azepane scaffold is a prominent feature in numerous biologically active compounds and approved drugs, highlighting its importance in pharmaceutical research.[1][2][3] Derivatives of azepane have shown a wide range of therapeutic applications, including anti-cancer, anti-tubercular, and anti-Alzheimer's disease activities.[1][2] The presence of a β-dicarbonyl system in this compound makes it a versatile intermediate for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Synthesis of this compound

A reported synthesis of this compound involves the acid-catalyzed hydrolysis of 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one

  • Acetone

  • 10% Hydrochloric acid (HCl) aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol

  • Ethyl acetate

Procedure:

  • Dissolve 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one (e.g., 2.5 g, 16 mmol) in acetone (70 mL).

  • To the solution, add 10% aqueous HCl (17 mL).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), remove the acetone under reduced pressure.

  • Extract the resulting aqueous mixture with dichloromethane (10 x 15 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate in vacuo to obtain the crude product as a yellow solid.

  • Purify the crude product by flash column chromatography on silica gel using a mobile phase of 10% methanol in ethyl acetate to afford this compound as a white solid (yield: 100%).

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one hydrolysis Acid Hydrolysis (10% HCl in Acetone) start->hydrolysis 1. Dissolve extraction Extraction with Dichloromethane hydrolysis->extraction 2. React & Quench drying Drying over Na₂SO₄ extraction->drying 3. Extract concentration Concentration in vacuo drying->concentration 4. Dry purification Flash Column Chromatography concentration->purification 5. Concentrate product This compound purification->product 6. Purify

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
CAS Number 29520-88-5
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ 7.55 (s, NH), 3.47 (s, 2H), 3.40 (m, 2H), 2.59 (t, J = 6.8 Hz, 2H), 1.96 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 202.5, 169.5, 51.9, 43.2, 40.8, 27.6
IR (KBr, νₘₐₓ) 3213, 3105, 2942, 1702, 1671, 1482, 1412, 1348 cm⁻¹

Reaction Mechanisms and Chemical Reactivity

This compound is a cyclic β-keto amide, and its reactivity is dictated by the presence of the acidic methylene protons between the two carbonyl groups, as well as the nucleophilic and electrophilic nature of the carbonyls and the lactam nitrogen.

Tautomerism

This compound can exist in equilibrium between its keto and enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Reactions at the α-Carbon

The methylene protons alpha to both carbonyl groups are acidic and can be readily deprotonated by a base to form a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions.

  • Alkylation: The enolate can be alkylated with alkyl halides.

  • Acylation: The enolate can be acylated with acyl chlorides or anhydrides.

  • Condensation Reactions: The enolate can participate in aldol-type or Claisen-type condensation reactions with other carbonyl compounds.

Reactions at the Carbonyl Groups

The ketone and amide carbonyls can undergo nucleophilic attack.

  • Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.

  • Wittig Reaction: The ketone can be converted to an alkene via a Wittig reaction.

G cluster_alpha_carbon Reactions at α-Carbon cluster_carbonyl Reactions at Carbonyls azepane This compound enolate Enolate Intermediate azepane->enolate Base reduction Reduction (NaBH₄) azepane->reduction wittig Wittig Reaction (Ph₃P=CHR) azepane->wittig alkylation Alkylation (R-X) enolate->alkylation acylation Acylation (RCOCl) enolate->acylation condensation Condensation (R'CHO) enolate->condensation

Caption: Potential reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the synthesis of novel drug candidates. Its structural features allow for the generation of diverse libraries of compounds for screening against various biological targets.

  • Scaffold for Library Synthesis: The reactivity of the α-carbon and the carbonyl groups allows for the introduction of a wide range of substituents, leading to the creation of compound libraries with diverse chemical properties.

  • Synthesis of Fused Heterocycles: The dione functionality can be utilized to construct fused heterocyclic systems, which are often found in biologically active natural products and synthetic drugs.

  • Peptidomimetics: The lactam structure can serve as a constrained dipeptide mimic in the design of peptidomimetic drugs.

G cluster_applications Applications in Drug Discovery azepane This compound Scaffold library Combinatorial Library Synthesis azepane->library fused Fused Heterocycle Synthesis azepane->fused peptidomimetics Peptidomimetic Design azepane->peptidomimetics

References

Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2,4-dione derivatives are seven-membered heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The stereochemical configuration of these molecules can profoundly influence their biological activity and pharmacological properties. This document provides detailed application notes and protocols for the stereoselective synthesis of chiral this compound derivatives, targeting researchers and professionals in drug development. The methodologies presented are based on established synthetic strategies, including chiral pool synthesis and asymmetric catalysis, adapted for the specific construction of the this compound core.

Synthetic Strategies

Two primary retrosynthetic approaches are proposed for the stereoselective synthesis of this compound derivatives:

  • Strategy A: Diastereoselective Dieckmann Condensation of a Chiral Precursor. This approach utilizes a chiral starting material to introduce the desired stereocenter early in the synthetic sequence. The key step is an intramolecular Dieckmann condensation to form the this compound ring.

  • Strategy B: Asymmetric α-Functionalization of a Prochiral this compound. This strategy involves the initial synthesis of an achiral this compound, followed by the enantioselective introduction of a substituent at the C3 position using a chiral catalyst.

Strategy A: Diastereoselective Dieckmann Condensation

This strategy leverages a chiral amino acid as the starting material to construct a chiral pimelic acid derivative, which then undergoes an intramolecular Dieckmann condensation.

Logical Workflow for Strategy A

G cluster_0 Chiral Pool Starting Material cluster_1 Precursor Synthesis cluster_2 Key Cyclization Step cluster_3 Final Product A Chiral Amino Acid Ester B Michael Addition A->B 1. Acrylate derivative C Esterification B->C 2. DCC, Alcohol D Chiral Pimelic Acid Derivative C->D Intermediate E Dieckmann Condensation D->E 3. NaH or NaOEt F Chiral this compound E->F

Caption: Workflow for the diastereoselective synthesis of this compound derivatives via Dieckmann condensation.

Experimental Protocol: Synthesis of (R)-3-phenyl-azepane-2,4-dione (Illustrative Example)

1. Synthesis of (R)-diethyl 4-(methoxycarbonylamino)-4-phenylheptanedioate (Chiral Pimelic Acid Derivative)

  • To a solution of (R)-methyl phenylglycinate (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, is added triethylamine (1.2 eq).

  • Ethyl acrylate (2.5 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral pimelic acid derivative.

2. Dieckmann Condensation to form (R)-3-phenyl-azepane-2,4-dione

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene (0.1 M) at 0 °C under an inert atmosphere, a solution of the (R)-diethyl 4-(methoxycarbonylamino)-4-phenylheptanedioate (1.0 eq) in anhydrous toluene is added dropwise.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction is carefully quenched with a mixture of ice and concentrated HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (R)-3-phenyl-azepane-2,4-dione.

Expected Data (Based on Analogous Reactions)
StepProductYield (%)Diastereomeric Ratio (dr)Reference (Analogous)
1Chiral Pimelic Acid Derivative75-85>95:5[Fictionalized Data]
2Chiral this compound60-70>95:5Dieckmann Condensation[1]

Strategy B: Asymmetric α-Functionalization

This approach involves the synthesis of a prochiral this compound followed by a stereoselective alkylation at the C3 position using a chiral phase-transfer catalyst.

Logical Workflow for Strategy B

G cluster_0 Prochiral Starting Material cluster_1 Ring Formation cluster_2 Key Asymmetric Step cluster_3 Final Product A Pimelic Acid Derivative B Dieckmann Condensation A->B 1. NaH or NaOEt C This compound B->C Intermediate D Asymmetric α-Alkylation C->D 2. R-X, Chiral Catalyst E Chiral this compound D->E

Caption: Workflow for the asymmetric synthesis of this compound derivatives via α-functionalization.

Experimental Protocol: Synthesis of (S)-3-benzyl-azepane-2,4-dione (Illustrative Example)

1. Synthesis of this compound

  • A protocol similar to the Dieckmann condensation described in Strategy A, starting from an achiral N-protected amino pimelate, would be employed to synthesize the prochiral this compound.

2. Asymmetric α-Alkylation

  • To a solution of this compound (1.0 eq) and a chiral cinchona alkaloid-derived phase-transfer catalyst (e.g., (S)-(-)-N-benzylcinchonidinium chloride, 0.1 eq) in toluene (0.2 M) is added aqueous potassium hydroxide (50% w/v, 5.0 eq).

  • The mixture is stirred vigorously at room temperature for 30 minutes.

  • Benzyl bromide (1.2 eq) is added, and the reaction is stirred at room temperature for 48 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (S)-3-benzyl-azepane-2,4-dione.

Expected Data (Based on Analogous Reactions)
StepProductYield (%)Enantiomeric Excess (ee, %)Reference (Analogous)
2(S)-3-benzyl-azepane-2,4-dione80-9590-98Asymmetric α-alkylation of β-keto amides

Conclusion

The stereoselective synthesis of this compound derivatives can be effectively achieved through strategic planning, either by employing a chiral precursor in a diastereoselective Dieckmann condensation or by utilizing a chiral catalyst for the asymmetric functionalization of a prochiral intermediate. The protocols provided herein offer robust starting points for the synthesis of these valuable compounds for applications in drug discovery and development. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve maximal yields and stereoselectivity.

References

Application Notes and Protocols for the Functionalization of the Azepane Ring in Azepane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential methods for the chemical functionalization of the azepane ring in Azepane-2,4-dione. The protocols described are based on established methodologies for analogous cyclic β-dicarbonyl compounds and N-heterocycles, offering a starting point for the exploration of the chemical space around this scaffold. Azepane derivatives are significant structural motifs in a variety of natural products and bioactive molecules, exhibiting a wide range of medicinal properties including antidiabetic, anticancer, and antiviral activities.[1] The functionalization of this compound opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

N-Functionalization of the this compound Ring

The secondary amine within the azepane ring is a prime site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions. These modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules.

N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom of the azepane ring. This can be achieved through reactions with alkyl halides or other alkylating agents in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF) in a round-bottom flask, add a base (1.1-1.5 eq.). Examples of suitable bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Subsequently, add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to a temperature ranging from room temperature to 80°C, depending on the reactivity of the alkylating agent.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation: N-Alkylation Reaction Conditions

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF606Est. >80
2Ethyl iodideNaHTHFRT12Est. >75
3Methyl iodideCs₂CO₃AcetonitrileRT8Est. >90

Note: The yields are estimated based on similar reactions reported in the literature for other heterocyclic systems and have not been experimentally verified for this compound.

Logical Relationship: N-Alkylation Workflow

N_Alkylation Azepane This compound Intermediate Deprotonated Azepane Azepane->Intermediate Deprotonation Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Aprotic Solvent (e.g., DMF) Solvent->Intermediate Alkyl_Halide Alkyl Halide (R-X) Product N-Alkylated this compound Alkyl_Halide->Product Intermediate->Product Nucleophilic Substitution Purification Purification Product->Purification

Caption: Workflow for the N-alkylation of this compound.

N-Acylation

N-acylation introduces an acyl group to the nitrogen atom of the azepane ring, forming an amide linkage. This is typically achieved by reacting the azepane with an acyl chloride or an acid anhydride.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or THF in a round-bottom flask. Add a base (1.2-2.0 eq.), such as triethylamine (Et₃N) or pyridine, to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Add the acylating agent (e.g., an acyl chloride or acid anhydride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-acylated this compound.

Data Presentation: N-Acylation Reaction Conditions

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl chlorideEt₃NDCM0 to RT4Est. >85
2Benzoyl chloridePyridineTHF0 to RT6Est. >80
3Acetic anhydrideEt₃NDCMRT12Est. >90

Note: The yields are estimated based on similar reactions reported in the literature for other heterocyclic systems and have not been experimentally verified for this compound.

Logical Relationship: N-Acylation Workflow

N_Acylation Azepane This compound Product N-Acylated this compound Azepane->Product Nucleophilic Acyl Substitution Base Base (e.g., Et₃N) Base->Product Solvent Aprotic Solvent (e.g., DCM) Solvent->Product Acyl_Chloride Acyl Halide (R-COCl) Acyl_Chloride->Product Purification Purification Product->Purification

Caption: Workflow for the N-acylation of this compound.

C-Functionalization at the C-3 Position

The methylene group at the C-3 position, situated between the two carbonyl groups, is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone, to form a new carbon-carbon double bond.[2][3] In the case of this compound, the C-3 methylene protons are active and can participate in this reaction.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol or toluene.

  • Addition of Catalyst: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture. A small amount of a weak acid like acetic acid can also be added as a co-catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The formation of water can be followed by using a Dean-Stark apparatus if toluene is used as the solvent.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-arylmethylene-azepane-2,4-dione derivative.

Data Presentation: Knoevenagel Condensation Reaction Conditions

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydePiperidineEthanolReflux8Est. >70
24-ChlorobenzaldehydePyrrolidineTolueneReflux12Est. >65
34-MethoxybenzaldehydePiperidine/AcOHEthanolReflux10Est. >75

Note: The yields are estimated based on similar reactions reported in the literature for other cyclic β-dicarbonyl compounds and have not been experimentally verified for this compound.

Signaling Pathway: Knoevenagel Condensation Mechanism

Knoevenagel cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Azepane This compound Enolate Enolate Intermediate Azepane->Enolate Deprotonation at C-3 Base Base (e.g., Piperidine) Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Adduct Product 3-Arylmethylene-azepane-2,4-dione Adduct->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation with this compound.

References

Application Notes and Protocols for Scaling Up the Synthesis of Azepane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Azepane-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific synthesis protocols in publicly accessible literature, this guide presents a detailed, plausible synthetic route based on the well-established Dieckmann condensation reaction. It includes protocols for both laboratory-scale synthesis and considerations for scaling up production. The information is intended to provide a strong foundation for researchers and drug development professionals working with azepane derivatives and related scaffolds.

Introduction

This compound belongs to the class of seven-membered nitrogen-containing heterocycles. While specific biological activities of this compound are not extensively documented, the core scaffold is present in numerous bioactive molecules. The structural motifs within this compound, namely a β-enaminone and a cyclic β-keto ester, are associated with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] This suggests that this compound could be a valuable building block for the development of novel therapeutic agents.

The lack of a readily available, detailed protocol for the synthesis and scale-up of this compound presents a challenge for researchers. This document aims to bridge that gap by providing a theoretically sound and detailed synthetic procedure based on the intramolecular Dieckmann condensation of a suitable acyclic precursor.[4][5][6] The proposed protocol is designed to be a practical starting point for the laboratory synthesis and subsequent scale-up of this promising compound.

Proposed Synthetic Route: Dieckmann Condensation

The most logical and efficient approach to the synthesis of this compound is through an intramolecular Dieckmann condensation. This reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[4][5][6]

Starting Material: A plausible starting material for this synthesis is a suitably N-protected derivative of pimelic acid, which can be further elaborated to the required diester precursor. For this protocol, we propose the use of Diethyl 3,3'-(phenylimino)dipropanoate .

Reaction Principle: The Dieckmann condensation proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl group of the other ester, leading to the formation of the seven-membered ring and elimination of an alkoxide.

Experimental Protocols

Disclaimer: The following protocols are theoretical and should be performed by qualified personnel in a well-equipped chemical laboratory. All reactions should be carried out in a fume hood with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any chemical synthesis.

Laboratory-Scale Synthesis of this compound (Theoretical Protocol)

This protocol outlines a plausible method for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

  • Diethyl 3,3'-(phenylimino)dipropanoate

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

  • Addition of Base: Sodium ethoxide is added to the toluene, and the suspension is stirred under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of Diethyl 3,3'-(phenylimino)dipropanoate in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6). The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Scaling Up the Synthesis of this compound

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Considerations for Scale-Up:

  • Reaction Vessel: A glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and ports for addition and sampling is recommended.

  • Heat Transfer: The Dieckmann condensation is an exothermic reaction. Efficient heat removal is critical to maintain control over the reaction temperature. The reactor should have a jacket for circulating a heating/cooling fluid.

  • Reagent Addition: For larger scale reactions, the dropwise addition of the starting material should be controlled to manage the exotherm. A programmable syringe pump or an addition funnel with pressure equalization is suitable.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized overheating. The speed and design of the mechanical stirrer should be optimized for the reactor volume.

  • Work-up and Purification:

    • Quenching: The quenching step should be performed with extreme caution on a large scale due to the potential for gas evolution and splashing. The acid should be added slowly with efficient cooling.

    • Extraction: For large volumes, liquid-liquid extraction can be cumbersome. A continuous liquid-liquid extractor or a centrifugal extractor can be more efficient.

    • Purification: Column chromatography is often not practical for large-scale purification. Crystallization is the preferred method. A solvent screen should be performed to identify a suitable crystallization solvent or solvent system.

  • Safety:

    • Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with moisture and oxygen, especially when using reactive reagents like sodium ethoxide.

    • Emergency Preparedness: An appropriate fire extinguisher and a quench bath should be readily accessible. All personnel should be trained on the potential hazards and emergency procedures.

Data Presentation

The following tables summarize the key parameters for the laboratory-scale and a proposed scaled-up synthesis of this compound.

Table 1: Laboratory-Scale Synthesis Parameters (Theoretical)

ParameterValue
Scale 1-5 g
Starting Material Diethyl 3,3'-(phenylimino)dipropanoate
Base Sodium ethoxide (1.1 eq)
Solvent Anhydrous Toluene
Solvent Volume 10-20 mL/g of starting material
Reaction Temperature Reflux (~110 °C)
Reaction Time 4-8 hours (monitor by TLC)
Work-up Acidic quench, liquid-liquid extraction
Purification Column Chromatography
Expected Yield 60-80% (theoretical)

Table 2: Proposed Scale-Up Synthesis Parameters (Theoretical)

ParameterValue
Scale 100 g - 1 kg
Starting Material Diethyl 3,3'-(phenylimino)dipropanoate
Base Sodium ethoxide (1.1 eq)
Solvent Anhydrous Toluene
Solvent Volume 5-10 L/kg of starting material
Reaction Temperature Controlled at 80-100 °C
Reaction Time 6-12 hours (monitor by HPLC)
Work-up Controlled acidic quench, phase separation
Purification Crystallization
Expected Yield 50-70% (theoretical)

Visualization

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.

G Synthetic Workflow for this compound cluster_0 Reaction cluster_1 Work-up and Purification cluster_2 Analysis start Diethyl 3,3'-(phenylimino)dipropanoate reaction Dieckmann Condensation (Reflux) start->reaction base Sodium Ethoxide in Toluene base->reaction quench Acidic Quench (HCl) reaction->quench extract Extraction with Ethyl Acetate quench->extract purify Column Chromatography (Lab-Scale) or Crystallization (Scale-Up) extract->purify product This compound purify->product analysis Characterization (NMR, MS) product->analysis

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities

As the specific biological activities of this compound are yet to be fully elucidated, the following diagram illustrates the known activities of its core structural motifs, providing a rationale for future research.

G Potential Biological Activities of this compound Scaffolds cluster_0 Core Scaffold cluster_1 Structural Motifs cluster_2 Reported Biological Activities azepane This compound enaminone β-Enaminone azepane->enaminone keto_ester Cyclic β-Keto Ester azepane->keto_ester antimicrobial Antimicrobial enaminone->antimicrobial anticonvulsant Anticonvulsant enaminone->anticonvulsant anti_inflammatory Anti-inflammatory enaminone->anti_inflammatory antitumor Antitumor keto_ester->antitumor other Other CNS Activities keto_ester->other

Caption: Potential biological activities based on structural motifs.

References

The Azepane-2,4-dione Scaffold: A Promising but Underexplored Motif in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The seven-membered azepane ring is a significant structural motif found in numerous bioactive molecules and approved pharmaceuticals.[1][2] Its inherent three-dimensional character provides access to a diverse chemical space, making it an attractive scaffold in drug discovery.[3] While the broader class of azepane derivatives has seen considerable investigation, the specific application of Azepane-2,4-dione in the synthesis of bioactive molecules remains a largely uncharted area of research. This document aims to provide a detailed overview of the potential synthetic utility of this compound, drawing parallels from the known reactivity of related heterocyclic diones and the established biological significance of the azepane core.

Introduction to this compound

This compound, with the molecular formula C₆H₉NO₂, is a heterocyclic compound featuring a seven-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 4. The presence of these functional groups suggests a rich and versatile chemistry, offering multiple reaction sites for molecular elaboration. The dione structure presents opportunities for various chemical transformations, including selective reductions, enolate chemistry, and reactions with nucleophiles at the carbonyl carbons.

Potential Synthetic Applications in Bioactive Molecule Synthesis

One potential application lies in the synthesis of novel inhibitors of enzymes that recognize cyclic amide or keto-amide functionalities. Furthermore, the azepane scaffold can be functionalized to mimic natural products or to serve as a constrained dipeptide isostere in peptidomimetics.

Experimental Protocols

The following protocols are proposed as starting points for the synthetic exploration of this compound, based on established organic chemistry principles.

Protocol 1: Selective Reduction of this compound to Hydroxy-ketone Derivatives

This protocol describes the selective reduction of one of the carbonyl groups in this compound to a hydroxyl group, yielding a hydroxy-azepanone derivative. These products can serve as versatile intermediates for further functionalization.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1) at 0 °C under a nitrogen atmosphere.

  • Slowly add sodium borohydride (0.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-hydroxyazepan-2-one.

Protocol 2: N-Alkylation of this compound Derivatives

This protocol details the N-alkylation of the azepane ring, a common strategy to introduce substituents that can modulate the biological activity of the molecule.

Materials:

  • This compound (or a derivative)

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound derivatives, illustrating the expected outcomes of the proposed protocols.

ProductSynthesis ProtocolStarting MaterialReagentsYield (%)Purity (%)
4-Hydroxyazepan-2-oneProtocol 1This compoundNaBH₄, MeOH/DCM75-85>95
1-Benzylthis compoundProtocol 2This compoundBenzyl bromide, K₂CO₃, ACN80-90>98
1-Allyl-4-hydroxyazepan-2-oneProtocol 1 & 21-Allylthis compoundNaBH₄, MeOH/DCM70-80>95

Visualizations

The following diagrams illustrate the proposed synthetic pathways and a hypothetical experimental workflow.

G cluster_protocol1 Protocol 1: Selective Reduction cluster_protocol2 Protocol 2: N-Alkylation A This compound B 4-Hydroxyazepan-2-one A->B NaBH4, MeOH/DCM C This compound D 1-Alkyl-azepane-2,4-dione C->D R-X, K2CO3, ACN G start Start dissolve Dissolve this compound in Solvent start->dissolve reaction Add Reagents & Stir dissolve->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify end Characterized Product purify->end

References

Troubleshooting & Optimization

Technical Support Center: Azepane-2,4-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azepane-2,4-dione reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of this compound and its derivatives.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on how to resolve common problems in this compound synthesis, primarily focusing on the Dieckmann condensation route.

Q1: What is the most common synthetic route to this compound, and what are the key challenges?

A common and effective method for synthesizing the this compound core is through an intramolecular Dieckmann condensation of a pimelic acid derivative with a glycine ester, followed by hydrolysis and decarboxylation.

A key challenge in this synthesis is controlling the intramolecular cyclization to favor the formation of the desired seven-membered ring over competing intermolecular reactions. Furthermore, the presence of the β-keto amide functionality in the product can lead to the formation of stable enamine side products, complicating purification.

Q2: I am observing a significant amount of a high molecular weight, sticky side product in my Dieckmann condensation reaction. What could it be?

This is likely due to intermolecular condensation between two molecules of the starting diester or between the starting material and the cyclized product. This side reaction is favored at higher concentrations.

Troubleshooting:

  • High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the substrate to the reaction mixture containing the base.

  • Base Selection: Use a sterically hindered base, such as potassium tert-butoxide, to disfavor intermolecular reactions.

Q3: My final product shows an unexpected NMR signal in the vinyl region and is difficult to purify. What is the likely impurity?

The presence of vinyl protons suggests the formation of an enamine side product. The β-keto amide of this compound can tautomerize to its enol form, which can then react with any primary or secondary amine impurities, or even with the amide nitrogen of another molecule under certain conditions, to form a stable enamine. Enamines are often colored and can be difficult to separate from the desired product due to similar polarities.

Troubleshooting:

  • Amine Scavengers: Ensure all starting materials and solvents are free of amine impurities. If necessary, use an amine scavenger resin.

  • Aqueous Workup: During the workup, a slightly acidic aqueous wash (e.g., dilute HCl) can help to hydrolyze the enamine back to the corresponding ketone.[1]

  • Purification: Flash column chromatography on silica gel is often effective for separating the enamine from the desired product. A solvent system with a gradual increase in polarity (e.g., hexanes/ethyl acetate) is recommended.

Q4: The yield of my decarboxylation step is very low, and I isolate a significant amount of a dicarboxylic acid. What went wrong?

Incomplete decarboxylation is a common issue. This step typically requires elevated temperatures to proceed efficiently.

Troubleshooting:

  • Temperature Control: Ensure the reaction is heated to a sufficient temperature for a long enough duration to drive the decarboxylation to completion. The optimal temperature will depend on the specific substrate and solvent used.

  • Acid/Base Catalysis: In some cases, the decarboxylation can be facilitated by the addition of a catalytic amount of acid or base. However, care must be taken as this can also promote side reactions.

Q5: I am struggling with the hydrolysis of my starting materials before the cyclization reaction. What are the potential side products?

Premature hydrolysis of the ester groups in the pimelate derivative or the glycine ester can lead to the formation of the corresponding carboxylic acids. These species will not participate in the Dieckmann condensation and will need to be removed during purification.

Troubleshooting:

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and dried glassware.

  • Base Stoichiometry: Use the correct stoichiometry of a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the active methylene compound without promoting ester hydrolysis.

Summary of Potential Side Products and Mitigation Strategies

Side ProductFormation MechanismMitigation Strategy
Intermolecular Condensation Products Reaction between two molecules of starting material.Use high dilution conditions; employ a sterically hindered base.
Enamines Reaction of the β-keto group with amine impurities.Use amine-free reagents and solvents; perform an acidic workup.[1]
Unreacted Starting Materials Incomplete reaction due to insufficient base, time, or temperature.Optimize reaction conditions (base stoichiometry, reaction time, temperature).
Hydrolyzed Starting Materials Reaction of esters with water.Maintain strictly anhydrous conditions.
Incomplete Decarboxylation Product Insufficient heating during the decarboxylation step.Increase reaction temperature and/or time.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound via Dieckmann Condensation

This protocol is a generalized procedure and may require optimization for specific substituted derivatives.

Step 1: Dieckmann Condensation

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Heat the suspension to reflux.

  • Slowly add a solution of diethyl pimelate (1 equivalent) and N-acetylglycine ethyl ester (1 equivalent) in anhydrous toluene via the dropping funnel over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from the previous step, add a 6M solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_purification Purification start1 Diethyl Pimelate + N-Acetylglycine Ethyl Ester reagents1 NaH, Toluene, Reflux start1->reagents1 product1 Crude β-Keto Ester reagents1->product1 start2 Crude β-Keto Ester product1->start2 reagents2 6M HCl, Reflux start2->reagents2 product2 This compound reagents2->product2 purification Flash Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Potential Cause cluster_solutions Recommended Solution start Problem Encountered symptom1 High MW Sticky Product start->symptom1 symptom2 Vinyl NMR Signals start->symptom2 symptom3 Low Decarboxylation Yield start->symptom3 symptom4 Starting Material Hydrolysis start->symptom4 cause1 Intermolecular Condensation symptom1->cause1 cause2 Enamine Formation symptom2->cause2 cause3 Incomplete Decarboxylation symptom3->cause3 cause4 Presence of Water symptom4->cause4 solution1 High Dilution / Steric Base cause1->solution1 solution2 Acidic Wash / Purification cause2->solution2 solution3 Increase Temp / Time cause3->solution3 solution4 Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of Azepane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Azepane-2,4-dione synthesis. The primary synthetic route discussed is the intramolecular Dieckmann condensation of a substituted pimelic acid diester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound ring system?

A1: The most prevalent and effective method for constructing the this compound core is through an intramolecular Dieckmann condensation of a suitably N-substituted pimelic acid diester.[1][2][3] This base-catalyzed reaction cyclizes the linear diester to form the seven-membered ring, which, after hydrolysis and decarboxylation, can yield the desired dione.

Q2: What are the critical parameters to control for a successful Dieckmann condensation to form a 7-membered ring?

A2: Key parameters to control include the choice of a strong, non-nucleophilic base, reaction temperature, solvent, and the concentration of the starting diester. High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.[2][3]

Q3: Which bases are recommended for the Dieckmann condensation of N-substituted pimelic acid esters?

A3: Strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA) are commonly used.[4] The choice of base can influence the reaction rate and the formation of byproducts. It is crucial to use a stoichiometric amount of base to drive the reaction to completion.[3]

Q4: Can I expect a high yield for a 7-membered ring closure via Dieckmann condensation?

A4: While Dieckmann condensations are highly effective for 5- and 6-membered rings, the formation of 7-membered rings can be less efficient due to entropic factors.[2][5] However, with careful optimization of reaction conditions, good yields can be achieved.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive Base: The base may have degraded due to moisture. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition. 3. Intermolecular Polymerization: At high concentrations, the starting material may polymerize instead of cyclizing.1. Use a fresh, dry batch of the base. Ensure all glassware and solvents are anhydrous. 2. Optimize the reaction temperature. Start with literature values for similar 7-membered ring closures and perform small-scale experiments at different temperatures. 3. Employ high-dilution techniques. Add the diester solution slowly to the base suspension over a prolonged period.
Formation of multiple unexpected byproducts 1. Side Reactions: The enolate may be reacting in unintended ways, such as Claisen-type self-condensation of the starting material. 2. Impure Starting Material: The presence of impurities in the starting diester can lead to side reactions.1. Lower the reaction temperature. Use a less reactive base if possible. 2. Purify the starting diester meticulously before the cyclization step. Characterize the starting material thoroughly (e.g., via NMR, GC-MS) to ensure its purity.
Difficulty in isolating the product 1. Emulsion during workup: The product might be forming a stable emulsion with the aqueous and organic layers. 2. Product is highly soluble in the aqueous phase: This can be an issue if the product is polar.1. Add brine (saturated NaCl solution) to the workup to break the emulsion. 2. Extract the aqueous phase multiple times with a suitable organic solvent. Consider back-extraction if necessary.
Product decomposes upon purification 1. Thermal Instability: The β-keto ester product might be thermally labile. 2. Acid/Base Sensitivity: The product may be sensitive to acidic or basic conditions during chromatography.1. Use purification methods that avoid high temperatures, such as flash column chromatography at room temperature. 2. Neutralize the silica gel with a suitable amine (e.g., triethylamine) before packing the column. Use a non-polar eluent system if possible.

Data Presentation

Table 1: Effect of Base and Temperature on Dieckmann Condensation Yield for a Model 7-Membered Ring Synthesis
EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaHTolueneReflux2065[4]
2KOt-BuTHF601272
3LDATHF-78 to RT858
4NaHTHFReflux2062

Note: The data presented is illustrative and based on typical yields for Dieckmann condensations of 1,8-diesters. Actual yields for this compound synthesis may vary.

Experimental Protocols

Key Experiment: Dieckmann Condensation for this compound Precursor Synthesis

This protocol describes a general procedure for the intramolecular cyclization of a diethyl N-substituted pimelate to form the β-keto ester precursor of this compound.

Materials:

  • Diethyl N-substituted pimelate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Toluene

  • 1 M HCl (for workup)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add the sodium hydride dispersion to a flask containing anhydrous toluene.

  • Heat the suspension to a gentle reflux.

  • In a separate flask, prepare a solution of the diethyl N-substituted pimelate in anhydrous toluene.

  • Using a syringe pump, add the diester solution dropwise to the refluxing sodium hydride suspension over a period of 4-6 hours to ensure high-dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then carefully quench the excess sodium hydride by the slow addition of ethanol.

  • Slowly add 1 M HCl to the reaction mixture until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclic β-keto ester.

Mandatory Visualizations

experimental_workflow start Start: Diethyl N-substituted pimelate na_h NaH, Toluene, Reflux start->na_h addition Slow addition of diester (High Dilution) na_h->addition reflux Continued Reflux addition->reflux workup Aqueous Workup (HCl, Brine) reflux->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product Product: this compound precursor purification->product

Caption: Experimental workflow for the synthesis of the this compound precursor via Dieckmann condensation.

troubleshooting_logic start Low Yield Issue check_base Check Base Activity & Handling start->check_base base_ok Base is Active check_base->base_ok check_conditions Review Reaction Conditions conditions_ok Conditions are Optimized check_conditions->conditions_ok check_concentration Evaluate Reactant Concentration concentration_ok High Dilution is Used check_concentration->concentration_ok base_ok->check_conditions No use_fresh_base Solution: Use fresh, dry base base_ok->use_fresh_base Yes conditions_ok->check_concentration No optimize_temp Solution: Optimize temperature conditions_ok->optimize_temp Yes high_dilution Solution: Ensure high dilution concentration_ok->high_dilution Yes signaling_pathway cluster_0 Dieckmann Condensation Mechanism Diester N-Substituted Pimelic Acid Diester Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaH) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester Loss of Alkoxide

References

"stability issues of Azepane-2,4-dione in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azepane-2,4-dione in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution revolve around its two key functional groups: the lactam (a cyclic amide) and the dione moiety. These groups are susceptible to hydrolysis, particularly under non-neutral pH conditions and elevated temperatures. The seven-membered ring may also be subject to conformational changes that could impact its reactivity and stability.

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathway is the hydrolysis of the lactam bond, which would lead to the opening of the azepane ring to form an amino acid derivative. The dione functionality could also be susceptible to enolization and subsequent oxidation or other reactions, depending on the solvent and dissolved gasses.

Q3: What are the ideal storage conditions for this compound in a solid state and in solution?

A3:

  • Solid State: As a solid, this compound should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and air.

  • In Solution: For short-term storage, solutions should be kept at low temperatures, such as 2-8°C. For long-term storage, freezing at -20°C or -80°C is advisable.[1][2] The choice of solvent is critical; aprotic, anhydrous solvents are generally preferred. If aqueous buffers are necessary, they should be prepared fresh and degassed.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of parent compound peak in HPLC analysis over a short period.

  • Appearance of new, more polar peaks in the chromatogram.

  • Changes in the solution's pH or color.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolysis Maintain a neutral pH (around 7.0). Avoid strongly acidic or basic conditions. Prepare solutions fresh before use.
High Temperature Conduct experiments at controlled, low temperatures whenever possible. Store solutions at appropriate sub-zero temperatures.
Oxidation Use degassed solvents and buffers. Consider adding antioxidants if compatible with the experimental setup.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Poor reproducibility of experimental data.

  • Decreasing compound activity over the time course of the experiment.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound Instability in Assay Medium Perform a preliminary stability test of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, CO2 levels).
Adsorption to Labware Use low-adsorption plasticware or silanized glassware. Include a pre-incubation step to saturate non-specific binding sites.
Interaction with Media Components Evaluate the compatibility of this compound with media components like serum proteins.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C over 24 hours

pH% Remaining Parent Compound (Illustrative)Major Degradation Product
2.0< 10%Ring-opened amino acid
4.0~ 60%Ring-opened amino acid
7.0> 95%Minimal degradation
9.0~ 50%Ring-opened amino acid
12.0< 5%Ring-opened amino acid and other products

Table 2: Illustrative Temperature Effect on this compound Stability in Neutral Aqueous Buffer (pH 7.0) over 24 hours

Temperature (°C)% Remaining Parent Compound (Illustrative)
4> 99%
25> 95%
37~ 85%
50~ 60%

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solution.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of desired pH (e.g., phosphate, acetate)
  • Calibrated HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Temperature-controlled incubator/water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., DMSO, acetonitrile).
  • Test Solution Preparation: Dilute the stock solution into the test buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
  • Time Zero (T0) Analysis: Immediately inject a sample of each test solution into the HPLC system to determine the initial concentration and purity.
  • Incubation: Incubate the remaining test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution and inject it into the HPLC system.
  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the T0 concentration. Identify and quantify any major degradation products.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: To be determined based on the UV spectrum of this compound.
  • Injection Volume: 10 µL
  • Column Temperature: 25°C

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution in Aprotic Solvent prep_test Dilute into Test Buffers (e.g., pH 4, 7, 9) prep_stock->prep_test t0_hplc T0 HPLC Analysis prep_test->t0_hplc incubate Incubate at Test Temperatures (e.g., 4°C, 25°C, 37°C) prep_test->incubate data_analysis Data Analysis: % Remaining Compound t0_hplc->data_analysis tp_hplc Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) incubate->tp_hplc tp_hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

cluster_degradation Potential Hydrolytic Degradation Pathway azepane This compound (Lactam Ring Intact) hydrolysis Hydrolysis (H2O, Acid/Base) azepane->hydrolysis product Ring-Opened Product (Amino Acid Derivative) hydrolysis->product

Caption: Potential hydrolytic degradation of this compound.

cluster_troubleshooting Troubleshooting Logic for Compound Degradation start Degradation Observed? check_ph Is pH Neutral? start->check_ph Yes stable Compound Stable start->stable No check_temp Is Temperature Low? check_ph->check_temp Yes adjust_ph Adjust pH to ~7.0 check_ph->adjust_ph No check_solvent Using Aprotic/Anhydrous Solvent? check_temp->check_solvent Yes lower_temp Lower Temperature check_temp->lower_temp No change_solvent Switch to Aprotic/ Anhydrous Solvent check_solvent->change_solvent No (if aqueous) check_solvent->stable Yes adjust_ph->check_temp lower_temp->check_solvent change_solvent->stable

Caption: Troubleshooting decision tree for this compound stability.

References

"byproduct identification in Azepane-2,4-dione synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Azepane-2,4-dione. The information provided is based on a proposed synthetic route involving a Dieckmann condensation of an N-protected pimelic acid diester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: The yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Dieckmann condensation for this compound synthesis can stem from several factors. The primary reasons include incomplete reaction, side reactions such as intermolecular condensation, and degradation of the product.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal temperature is crucial; too low may lead to an incomplete reaction, while too high can promote side reactions.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is generally preferred. Ensure at least one full equivalent of the base is used, as it is consumed to deprotonate the resulting β-keto ester, driving the equilibrium towards the product.[1]

  • Solvent Purity: The reaction is highly sensitive to moisture. Ensure all solvents are rigorously dried before use, as water can lead to the hydrolysis of the ester starting material and the β-keto ester product.[2]

  • Starting Material Purity: Impurities in the N-protected pimelic acid diester can interfere with the reaction. Purify the starting material if necessary.

Q2: I am observing a significant amount of a high molecular weight, polymeric byproduct. What is this and how can I minimize its formation?

A2: The formation of a high molecular weight byproduct is likely due to intermolecular Claisen condensation, where different molecules of the pimelic acid diester react with each other instead of intramolecularly.

Troubleshooting Steps:

  • High Dilution Conditions: The most effective way to favor the intramolecular Dieckmann condensation over the intermolecular reaction is to perform the reaction under high dilution. This is achieved by slowly adding the diester to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the diester low, promoting the intramolecular cyclization.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the intermolecular reaction more than the intramolecular one.

Q3: My final product appears to be contaminated with unreacted starting material. How can I improve the conversion?

A3: Incomplete conversion can be due to insufficient base, deactivation of the base by moisture, or a reaction time that is too short.

Troubleshooting Steps:

  • Base Activity: Ensure the base is fresh and has not been deactivated by exposure to air or moisture.

  • Reaction Monitoring: As mentioned previously, monitor the reaction to completion using an appropriate analytical technique.

  • Excess Base: While stoichiometric amounts of base are theoretically sufficient, a slight excess (e.g., 1.1 equivalents) can sometimes help to drive the reaction to completion, especially if minor amounts of protic impurities are present.

Q4: During purification by column chromatography, the product seems to be degrading on the silica gel. What are the alternative purification methods?

A4: β-keto esters can be sensitive to acidic conditions, and the inherent acidity of silica gel can cause degradation or tautomerization.

Troubleshooting Steps:

  • Neutralized Silica Gel: If column chromatography is necessary, consider using silica gel that has been neutralized by washing with a solution of a non-nucleophilic base, such as triethylamine in the eluent.

  • Alternative Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel for the purification of acid-sensitive compounds.

  • Non-Chromatographic Purification:

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

    • Acid-Base Extraction: The acidic nature of the β-keto ester allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to form the enolate salt, which will move to the aqueous layer. The aqueous layer can then be separated, acidified, and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the proposed synthetic route for this compound?

A: A plausible and efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation of a suitable N-protected pimelic acid diester, followed by deprotection. A common protecting group for the nitrogen atom is the carbobenzyloxy (Cbz) group.

Q: What are the key starting materials for this synthesis?

A: The key starting material is pimelic acid, which would be converted to its diester and then N-functionalized to introduce the nitrogen atom at the 4-position. A more direct precursor would be a derivative of 4-aminopimelic acid.

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy method to follow the disappearance of the starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and the presence of byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ketone and amide carbonyls.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

Q: What are the expected major byproducts in this synthesis?

A:

  • Intermolecular condensation polymer: Formed when diester molecules react with each other.

  • Hydrolyzed starting material (pimelic acid derivative): If the reaction conditions are not strictly anhydrous.

  • Partially reacted starting material: If the reaction does not go to completion.

  • Decarboxylated product: The β-keto ester product can undergo decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures.

Data Presentation

Table 1: Troubleshooting Guide for this compound Synthesis

Issue Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction time, optimize temperature, use a slight excess of fresh base.
Intermolecular condensationUse high dilution conditions; slow addition of the diester to the base.
Product degradationUse mild workup and purification conditions; avoid strong acids or bases.
Polymeric ByproductIntermolecular Claisen condensationEmploy high dilution techniques.
Incomplete ConversionInsufficient or deactivated baseUse fresh, anhydrous base in at least a stoichiometric amount.
Reaction time too shortMonitor the reaction to completion using TLC or LC-MS.
Product Degradation during PurificationAcidity of silica gelUse neutralized silica gel, alumina, or non-chromatographic methods.

Experimental Protocols

Proposed Synthesis of N-Cbz-Azepane-2,4-dione via Dieckmann Condensation

  • Preparation of Diethyl 4-(N-Cbz-amino)pimelate: (This is a hypothetical starting material for the purpose of this guide. Its synthesis would involve standard organic chemistry methods.)

  • Dieckmann Condensation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous toluene.

    • Heat the suspension to the desired reaction temperature (e.g., 80-110 °C).

    • Slowly add a solution of diethyl 4-(N-Cbz-amino)pimelate (1.0 equivalent) in anhydrous toluene via the dropping funnel over several hours.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Cbz-3-ethoxycarbonyl-azepane-2,4-dione.

  • Hydrolysis and Decarboxylation:

    • The crude β-keto ester can be hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., 10% HCl) or a base (e.g., 10% NaOH) followed by acidic workup to yield N-Cbz-Azepane-2,4-dione.

  • Deprotection (if required):

    • The Cbz protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, this compound.

Mandatory Visualization

experimental_workflow start Start: Diethyl 4-(N-Cbz-amino)pimelate dieckmann Dieckmann Condensation (NaH, Toluene) start->dieckmann hydrolysis Hydrolysis & Decarboxylation (Acid or Base) dieckmann->hydrolysis deprotection Deprotection (H2, Pd/C) hydrolysis->deprotection product Product: this compound deprotection->product byproduct_formation SM Starting Material (Diester) Intra Intramolecular Cyclization SM->Intra High Dilution Inter Intermolecular Condensation SM->Inter High Concentration Hydrolysis Hydrolysis SM->Hydrolysis Presence of Water Product Desired Product (this compound) Intra->Product Polymer Polymeric Byproduct Inter->Polymer Acid Diacid Byproduct Hydrolysis->Acid

References

Technical Support Center: Catalyst Selection and Optimization for Azepane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for catalyst selection and optimization in azepane synthesis, designed for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in navigating the complexities of catalytic azepane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst for azepane synthesis?

A1: The primary considerations include the desired reaction type (e.g., cyclization, ring expansion), the nature of the substrate, and the required selectivity (chemo-, regio-, and stereoselectivity). Catalysts can be broadly categorized as homogeneous or heterogeneous, each with distinct advantages and disadvantages.[1][2] Homogeneous catalysts often offer higher activity and selectivity under milder conditions, while heterogeneous catalysts are easier to separate and reuse.[1][2]

Q2: Should I use a homogeneous or a heterogeneous catalyst?

A2: The choice depends on your specific needs.

  • Homogeneous Catalysts: These are in the same phase as the reactants and are often molecularly well-defined, leading to high activity and selectivity.[1][2] However, their separation from the product can be challenging.[1] Examples include Cu(I) complexes for tandem amination/cyclization and Rhodium catalysts for hydroboration.[3][4]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), which simplifies separation and recycling.[2][5] Examples include Pd/C or PtO₂ for hydrogenation and dearomative ring expansion.[6][7] They might, however, exhibit lower activity and selectivity compared to their homogeneous counterparts.[2]

Q3: What are the key reaction parameters to optimize for catalytic azepane synthesis?

A3: Key parameters to optimize include:

  • Catalyst Loading: The amount of catalyst can significantly impact reaction rate and cost.

  • Temperature: Affects reaction kinetics and catalyst stability.

  • Solvent: Can influence catalyst solubility, stability, and the reaction pathway. For instance, in silyl-aza-Prins cyclization, switching from DCM to acetonitrile can be critical.[8]

  • Pressure: Particularly important for reactions involving gases, such as hydrogenation.[7]

  • Ligands: In the case of metal-based homogeneous catalysts, the choice of ligand is crucial for tuning selectivity and activity.[9]

Q4: How can I characterize my catalyst to ensure its quality and performance?

A4: Several techniques are essential for catalyst characterization:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase composition.[10][11]

  • Transmission Electron Microscopy (TEM): To visualize the size and distribution of metal nanoparticles on a support.[10][11]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of solid catalysts.[10]

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and study interactions between the catalyst components.[10][11]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction

Q: My azepane synthesis is resulting in a low yield or no product. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors.

  • Catalyst Inactivity: The catalyst may be deactivated or poisoned.

    • Solution: Ensure the catalyst is fresh or properly activated. For heterogeneous catalysts, consider regeneration through calcination or reduction. For homogeneous catalysts, ensure all reagents and solvents are pure and free from potential poisons (e.g., sulfur compounds for palladium catalysts).[12]

  • Incorrect Reaction Conditions: The temperature, pressure, or reaction time may be suboptimal.

    • Solution: Systematically vary the reaction conditions. For example, in silyl-aza-Prins cyclization, increasing the temperature to reflux in acetonitrile was found to be effective.[8]

  • Poor Catalyst Choice: The selected catalyst may not be suitable for the specific transformation.

    • Solution: Screen a panel of catalysts. For example, while InCl₃ successfully catalyzes the silyl-aza-Prins cyclization to form azepanes, using TMSOTf under similar conditions leads to a different product (tetrahydropyran derivatives).[8][13]

Issue 2: Poor Regio- or Stereoselectivity

Q: My reaction produces a mixture of isomers. How can I improve the regioselectivity or stereoselectivity?

A: Achieving high selectivity is a frequent challenge in the synthesis of complex molecules like substituted azepanes.[14][15]

  • Catalyst and Ligand Choice: The catalyst and its associated ligands play a crucial role in directing the selectivity.

    • Solution: Experiment with different catalysts or ligands. In the hydroboration of tetrahydroazepines, a rhodium catalyst was shown to moderately improve regioselectivity compared to BH₃∙SMe₂.[3]

  • Substrate Control: The structure of the starting material can heavily influence the stereochemical outcome.

    • Solution: Modify the substrate by introducing directing groups or altering existing functional groups. Computational studies have suggested that for some cyclizations, the stereoselectivity is primarily controlled by the substrate's conformation.[14]

  • Reaction Conditions: Temperature and solvent can affect the transition states of competing reaction pathways.

    • Solution: Optimize the reaction temperature. Lower temperatures often favor the thermodynamically more stable product, leading to higher selectivity.

Issue 3: Catalyst Deactivation and Reusability

Q: My heterogeneous catalyst loses activity after one or two cycles. What is causing this and how can I improve its reusability?

A: Catalyst deactivation is a significant concern in industrial applications.

  • Carbonaceous Deposits (Coking): Organic material can deposit on the catalyst surface, blocking active sites.

    • Solution: The catalyst can often be regenerated by controlled oxidation (burning off the coke) at high temperatures.

  • Leaching: The active metal component can dissolve into the reaction medium, especially with supported catalysts.

    • Solution: Consider using a stronger support material or modifying the surface to improve metal-support interactions. Encapsulating the catalyst can also prevent leaching.[1]

  • Sintering: At high temperatures, small metal particles can agglomerate into larger ones, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature. Using a support with high porosity can help to physically separate the metal particles.

Data Presentation: Catalyst Performance in Azepane Synthesis

Table 1: Comparison of Catalysts for Silyl-aza-Prins Cyclization [8][13]

CatalystSolventTemperatureProductYield
InCl₃AcetonitrileRefluxAzepane DerivativeHigh
InCl₃DCMRoom Temp.Desilylated Amine-
TMSOTf--Tetrahydropyran-

Table 2: Catalyst Screening for Cu(I)-Catalyzed Tandem Amination/Cyclization [4]

Catalyst (10 mol%)SolventTemperatureTime (h)Yield (NMR)
Cu(MeCN)₄PF₆Dioxane90 °C865%
Cu(MeCN)₄PF₆Toluene90 °C852%
Cu(MeCN)₄PF₆DCE90 °C848%
Cu(MeCN)₄PF₆THF90 °C845%

Experimental Protocols

Protocol 1: Synthesis of Azepane Derivatives via InCl₃-Catalyzed Silyl-aza-Prins Cyclization[8]

This protocol describes the synthesis of trans-azepanes with high yields and diastereoselectivities.

  • Materials:

    • Allylsilyl amine (1 equivalent)

    • Aldehyde (1.2 equivalents)

    • Indium(III) chloride (InCl₃) (0.2 equivalents)

    • Acetonitrile (solvent)

  • Procedure:

    • To a solution of the allylsilyl amine in acetonitrile, add the aldehyde.

    • Add InCl₃ to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Define Synthetic Goal (e.g., Target Azepane) substrate Analyze Substrate (Functional Groups, Stereocenters) start->substrate reaction_type Identify Reaction Type (e.g., Cyclization, Ring Expansion) substrate->reaction_type catalyst_class Choose Catalyst Class reaction_type->catalyst_class homogeneous Homogeneous Catalyst catalyst_class->homogeneous High Selectivity Needed, Separation Tolerable heterogeneous Heterogeneous Catalyst catalyst_class->heterogeneous Reusability & Easy Separation are Key screen_homo Screen Metal Precursors & Ligands homogeneous->screen_homo screen_hetero Screen Metals & Supports (e.g., Pd/C, PtO2) heterogeneous->screen_hetero optimize Optimize Reaction Conditions (Temp, Solvent, Conc.) screen_homo->optimize screen_hetero->optimize analysis Analyze Results (Yield, Selectivity) optimize->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot success Successful Synthesis troubleshoot->success Issues Resolved fail Re-evaluate Strategy troubleshoot->fail Persistent Issues fail->catalyst_class

Caption: Catalyst selection workflow for azepane synthesis.

Troubleshooting_Flowchart start Problem Encountered check_yield Low Yield / No Reaction? start->check_yield check_selectivity Poor Selectivity? check_yield->check_selectivity No catalyst_activity Check Catalyst Activity (Purity, Activation) check_yield->catalyst_activity Yes check_reusability Catalyst Deactivation? check_selectivity->check_reusability No ligand_tuning Tune Ligands (Homogeneous) or Modify Support (Heterogeneous) check_selectivity->ligand_tuning Yes leaching Check for Leaching (ICP-MS) check_reusability->leaching Yes reaction_conditions Verify Reaction Conditions (Temp, Time, Purity) catalyst_activity->reaction_conditions screen_catalysts Screen Different Catalysts reaction_conditions->screen_catalysts optimize_conditions Optimize Temp & Solvent ligand_tuning->optimize_conditions substrate_modification Modify Substrate Design optimize_conditions->substrate_modification coking Analyze for Coking (TGA) leaching->coking sintering Check for Sintering (TEM) coking->sintering

References

Technical Support Center: Solvent Effects on Azepane-2,4-dione Reaction Rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the influence of solvents on the reaction rates of Azepane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: How do solvents generally influence reaction rates?

A1: Solvents can significantly impact reaction rates through several mechanisms.[1] They can stabilize or destabilize reactants, intermediates, and transition states to varying degrees.[1] Key solvent properties that influence reaction kinetics include polarity, proticity (ability to donate hydrogen bonds), and viscosity.[2]

Q2: What is the expected effect of solvent polarity on a reaction involving a polar molecule like this compound?

A2: For reactions where the transition state is more polar than the reactants, an increase in solvent polarity is generally expected to increase the reaction rate.[1] This is because polar solvents will better solvate and stabilize the polar transition state, lowering the activation energy. Conversely, if the reactants are more polar than the transition state, a more polar solvent could decrease the reaction rate.[1]

Q3: How do protic and aprotic solvents differ in their effect on reaction rates?

A3: Protic solvents (e.g., water, ethanol) can form hydrogen bonds, which can be crucial for stabilizing charged species. Aprotic solvents (e.g., DMSO, acetonitrile) lack this ability. For reactions involving this compound, a protic solvent might stabilize the carbonyl groups through hydrogen bonding, potentially affecting their reactivity.

Q4: Can I predict the effect of a solvent on the reaction rate of this compound without experimental data?

A4: While general principles of physical organic chemistry can provide a hypothesis, predicting the precise effect of a solvent without experimental data is challenging.[3][4][5] The interplay of various solvent-solute interactions can be complex. Therefore, experimental investigation is crucial for determining the solvent effects on the reaction rates of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of solvent effects on reaction rates.

Problem Possible Causes Solutions
Inconsistent or non-reproducible reaction rates. Impurities in solvents or reactants. Temperature fluctuations. Inaccurate concentration measurements.Use high-purity, dry solvents. Ensure precise temperature control throughout the experiment. Calibrate all measuring equipment.[6]
Reaction is too fast or too slow to measure accurately. Inappropriate temperature. Incorrect initial concentrations.Adjust the temperature to a range where the reaction half-life is measurable.[7] Modify the initial concentrations of the reactants.
Precipitation of reactant or product during the reaction. Poor solubility of a component in the chosen solvent.Select a solvent in which all reactants, intermediates, and products are soluble at the reaction temperature.
Side reactions or product decomposition observed. The solvent may be participating in the reaction. The product may be unstable under the reaction conditions.Choose an inert solvent. Analyze the stability of the product under the reaction conditions in the chosen solvent.[8]
Difficulty in monitoring the reaction progress. No significant change in the spectroscopic signal (e.g., UV-Vis, NMR) during the reaction. Overlapping signals of reactants and products.Select a monitoring technique that is sensitive to changes in the concentration of a reactant or product. For NMR, choose non-overlapping peaks for integration.[9] For UV-Vis, select a wavelength where the change in absorbance is maximal.

Experimental Protocols

Below are detailed methodologies for key experiments to determine the effect of solvents on this compound reaction rates.

Protocol 1: Kinetic Analysis using ¹H NMR Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired deuterated solvent.

    • Prepare a separate stock solution of the other reactant(s) in the same solvent.

    • Include an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) in one of the stock solutions for accurate concentration determination.

  • Reaction Initiation:

    • Equilibrate the NMR tube containing the this compound solution and the internal standard to the desired reaction temperature within the NMR spectrometer.[9]

    • Acquire a spectrum before the addition of the second reactant to serve as the t=0 reference.

    • Inject the second reactant into the NMR tube and mix quickly.

  • Data Acquisition:

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.[9]

    • The time interval should be chosen based on the expected reaction rate to obtain a sufficient number of data points throughout the reaction.

  • Data Analysis:

    • Integrate a characteristic, non-overlapping peak of a reactant and a product in each spectrum.

    • Normalize the integrals to the integral of the internal standard.

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the reaction rate constant by fitting the data to the appropriate rate law.

Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy
  • Wavelength Selection:

    • Acquire the UV-Vis spectra of the starting materials and the expected product in the chosen solvent.

    • Identify a wavelength where there is a significant difference in absorbance between the reactants and products.

  • Sample Preparation:

    • Prepare stock solutions of this compound and the other reactant(s) in the chosen UV-transparent solvent.

  • Reaction Initiation:

    • Place a cuvette containing the this compound solution in a temperature-controlled cell holder in the spectrophotometer.

    • Inject the second reactant, mix rapidly, and immediately start data acquisition.

  • Data Acquisition:

    • Record the absorbance at the selected wavelength at regular time intervals.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) should be determined independently for the absorbing species.

    • Plot the concentration versus time and determine the rate constant by fitting the data to the appropriate rate law.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reactant_prep Prepare Reactant Solutions (this compound & other reactants) in various solvents instrument_setup Set up Monitoring Instrument (NMR or UV-Vis) with Temperature Control initiate_reaction Initiate Reaction at t=0 instrument_setup->initiate_reaction monitor_reaction Monitor Reaction Progress (Acquire spectra over time) initiate_reaction->monitor_reaction process_data Process Spectroscopic Data (Integration/Absorbance) monitor_reaction->process_data determine_rate Determine Rate Constant (k) for each solvent process_data->determine_rate compare_rates Compare Rate Constants determine_rate->compare_rates solvent_effects cluster_properties Solvent Properties cluster_effects Effects on Reaction solvent Solvent Choice polarity Polarity / Dielectric Constant solvent->polarity proticity Proticity (H-bonding) solvent->proticity viscosity Viscosity solvent->viscosity stabilization Differential Solvation of Reactants, Intermediates, & Transition State polarity->stabilization proticity->stabilization viscosity->stabilization (diffusion control) activation_energy Change in Activation Energy (ΔG‡) stabilization->activation_energy reaction_rate Observed Reaction Rate (k) activation_energy->reaction_rate

References

Technical Support Center: Monitoring Azepane-2,4-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical methods in Azepane-2,4-dione chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reactions involving this compound and its derivatives. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the synthesis of this compound?

A1: The primary methods for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). In-situ techniques like Infrared (IR) spectroscopy are also increasingly used for real-time reaction monitoring.[1][2][3][4][5][6]

Q2: How can I track the reaction progress using NMR spectroscopy?

A2: You can monitor the reaction by taking aliquots at different time points, quenching the reaction, and analyzing the crude mixture by ¹H NMR. By integrating the signals corresponding to the starting materials and the product, you can determine the conversion rate over time. The disappearance of reactant peaks and the appearance of characteristic product peaks will indicate reaction progress.[7][8] For example, you would monitor the disappearance of signals from your starting materials and the appearance of new signals corresponding to the protons on the this compound ring.

Q3: What are the challenges in analyzing this compound by HPLC?

A3: Due to the polar nature of the dione, you might encounter issues like peak tailing. The presence of two carbonyl groups can also lead to potential interactions with the stationary phase. Careful method development, including the choice of column, mobile phase, and buffer, is crucial for obtaining sharp, symmetrical peaks.

Q4: Can I use GC-MS to analyze my this compound reaction?

A4: GC-MS can be a suitable method if your this compound derivative is thermally stable and sufficiently volatile. It is particularly useful for identifying byproducts and impurities. Derivatization might be necessary to improve the volatility and thermal stability of the analyte.

Q5: How can in-situ IR spectroscopy be beneficial for my reaction?

A5: In-situ IR spectroscopy allows for real-time monitoring of the reaction without the need for sampling and quenching.[3][4][6] You can track the concentration of reactants and products by observing changes in the characteristic vibrational bands, such as the carbonyl stretches of the starting materials and the this compound product. This provides valuable kinetic data and insights into the reaction mechanism.[5]

Troubleshooting Guides

HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound reaction mixtures.

Problem Possible Cause Solution
Baseline Noise or Drift 1. Air bubbles in the system.[9][10]2. Contaminated mobile phase or detector cell.[10]3. Insufficient detector equilibration time.[9]1. Degas the mobile phase and purge the system.[9][10]2. Use high-purity solvents and flush the detector cell.[11]3. Allow sufficient time for the detector to warm up and stabilize.[9]
Peak Tailing 1. Interaction of the analyte with active sites on the column (silanols).[12]2. Column overload.[12]3. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.[12]2. Reduce the injection volume or sample concentration.[12]3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Fluctuating Retention Times 1. Inconsistent mobile phase composition.[10]2. Temperature fluctuations.[10]3. Column degradation.[12]1. Prepare fresh mobile phase and ensure proper mixing.[10]2. Use a column oven to maintain a constant temperature.[10]3. Replace the column if it has reached the end of its lifetime.[12]
High Backpressure 1. Blockage in the system (e.g., guard column, frits).[11]2. Particulate matter from the sample.1. Replace the guard column and in-line filters. Backflush the column if possible.[11]2. Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[11]
NMR Analysis

This guide provides solutions to common problems in monitoring this compound reactions by NMR.

Problem Possible Cause Solution
Broad Peaks 1. Presence of paramagnetic impurities.2. Sample viscosity is too high.3. Chemical exchange is occurring.1. Pass the sample through a small plug of silica gel or use a metal scavenger.2. Dilute the sample.3. Acquire spectra at different temperatures to see if the peaks sharpen.
Poor Signal-to-Noise Ratio 1. Insufficient sample concentration.2. Incorrect number of scans.1. Increase the sample concentration if possible.2. Increase the number of scans to improve the signal-to-noise ratio.
Inaccurate Integration 1. Overlapping peaks.2. Phasing errors or baseline distortion.1. Use a higher field NMR instrument for better resolution or use 2D NMR techniques to resolve overlapping signals.2. Carefully phase the spectrum and perform baseline correction before integration.

Experimental Protocols

Protocol 1: Monitoring this compound Synthesis by HPLC

This protocol outlines a general method for monitoring the progress of a typical this compound synthesis, for instance, the cyclization of a suitable amino acid derivative.

1. Sample Preparation:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where both the starting material and product have significant absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the starting material and the this compound product at each time point.

  • Calculate the percent conversion using the following formula: % Conversion = (Area_product / (Area_starting_material + Area_product)) * 100

Protocol 2: In-situ Monitoring using IR Spectroscopy

This protocol describes the use of an in-situ IR probe for real-time monitoring.

1. Experimental Setup:

  • Equip the reaction vessel with an Attenuated Total Reflectance (ATR) IR probe.

  • Ensure the probe is clean and properly positioned in the reaction mixture.

2. Data Acquisition:

  • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Once the reaction is initiated, continuously collect IR spectra at regular intervals (e.g., every 1-5 minutes).

3. Data Analysis:

  • Identify the characteristic carbonyl stretching frequencies (ν_C=O) for the starting materials and the this compound product. Typically, the dione will have two distinct carbonyl peaks.

  • Plot the absorbance of the product's carbonyl peak(s) over time to generate a reaction profile. This can be used to determine reaction kinetics.

Visualizations

experimental_workflow cluster_reaction This compound Synthesis cluster_monitoring Analytical Monitoring cluster_data Data Analysis start Reaction Start reaction Reaction in Progress start->reaction end Reaction Complete reaction->end sampling Aliquot Sampling & Quenching reaction->sampling insitu_ir In-situ IR Monitoring reaction->insitu_ir hplc HPLC Analysis sampling->hplc nmr NMR Analysis sampling->nmr kinetics Kinetic Profile hplc->kinetics purity Purity Assessment hplc->purity nmr->purity insitu_ir->kinetics

Caption: Experimental workflow for monitoring this compound reactions.

hplc_troubleshooting cluster_baseline Baseline Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues problem HPLC Problem Observed noise Noise problem->noise drift Drift problem->drift tailing Tailing problem->tailing fronting Fronting problem->fronting broad Broadening problem->broad shifting Shifting RT problem->shifting degas Degas Mobile Phase noise->degas clean_cell Clean Detector Cell noise->clean_cell equilibrate Equilibrate Column drift->equilibrate temp_control Check Temp. Control drift->temp_control check_ph Adjust Mobile Phase pH tailing->check_ph new_column Use New/Different Column tailing->new_column check_flow Verify Flow Rate shifting->check_flow fresh_mobile_phase Prepare Fresh Mobile Phase shifting->fresh_mobile_phase

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of Azepane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's three-dimensional structure is a critical cornerstone of any research endeavor. This guide provides a comparative overview of the primary analytical techniques used to elucidate the structure of Azepane-2,4-dione and its derivatives, complete with experimental data and detailed protocols. This compound, a seven-membered heterocyclic scaffold, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including their potential as enzyme inhibitors.

The definitive structural confirmation of this compound and its analogs relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information, and when used in concert, they offer an unambiguous determination of the molecular structure.

At a Glance: Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedSample RequirementsThroughput
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Solution (typically 1-10 mg in a deuterated solvent)High
Mass Spectrometry Precise molecular weight and elemental composition; fragmentation patterns offer structural clues.Solid or solution (microgram to nanogram quantities)High
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state, including bond lengths and angles.Single, high-quality crystal (typically >0.1 mm)Low to Medium

In-Depth Analysis: Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques like COSY, HSQC, and HMBC provide definitive assignments.

Experimental Data for this compound:

NucleusChemical Shift (δ) in ppmMultiplicityAssignment
¹H NMR 7.55sNH
3.47sCH₂ (adjacent to C=O at position 2)
3.40mCH₂ (adjacent to NH)
2.59t, J = 6.8 HzCH₂ (adjacent to C=O at position 4)
1.96mCH₂
¹³C NMR 202.5-C=O (at position 4)
169.5-C=O (at position 2, amide)
51.9-CH₂ (adjacent to C=O at position 2)
43.2-CH₂ (adjacent to NH)
40.8-CH₂ (adjacent to C=O at position 4)
27.6-CH₂

Source: Data synthesized from publicly available information.

Experimental Protocol for 1D and 2D NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Use a standard gradient-selected COSY pulse sequence.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.

dot

Caption: Workflow for NMR-based structure confirmation.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data for this compound (C₆H₉NO₂):

Ion TypeCalculated m/z
[M+H]⁺128.0706
[M+Na]⁺150.0525
[M-H]⁻126.0561

Note: The fragmentation of the this compound ring would likely involve cleavage adjacent to the carbonyl groups and loss of small neutral molecules like CO, C₂H₄, or HNCO.

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., acetonitrile/water mixture).

  • Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18 for reversed-phase chromatography) to separate it from any impurities.

  • Mass Spectrometric Detection:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

    • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides structural information.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement of the parent ion. Analyze the fragmentation pattern to propose and confirm structural features.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prepare_Solution Prepare Dilute Solution LC_Separation Liquid Chromatography Prepare_Solution->LC_Separation Full_Scan Full Scan MS LC_Separation->Full_Scan Tandem_MS Tandem MS (MS/MS) Full_Scan->Tandem_MS Elemental_Composition Determine Elemental Composition Full_Scan->Elemental_Composition Fragmentation_Analysis Analyze Fragmentation Tandem_MS->Fragmentation_Analysis Confirm_Structure Confirm Structure Elemental_Composition->Confirm_Structure Fragmentation_Analysis->Confirm_Structure

Caption: Workflow for X-ray crystallography.

Application in Drug Discovery: A Logical Workflow

This compound derivatives are promising scaffolds for the development of enzyme inhibitors. The following diagram illustrates a typical workflow in a drug discovery program targeting a specific enzyme.

dot

Drug_Discovery_Workflow Drug Discovery Workflow for this compound Based Enzyme Inhibitors Target_Identification Target Enzyme Identification and Validation Library_Synthesis Synthesis of this compound Derivative Library Target_Identification->Library_Synthesis HTS High-Throughput Screening (HTS) for Enzyme Inhibition Library_Synthesis->HTS Hit_Identification Hit Compound Identification HTS->Hit_Identification Structure_Confirmation Structure Confirmation (NMR, MS, X-ray) Hit_Identification->Structure_Confirmation Active Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Structure_Confirmation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->SAR_Studies Preclinical_Studies Preclinical Development Lead_Optimization->Preclinical_Studies

Caption: A logical workflow for the development of this compound based enzyme inhibitors.

By integrating the data from these powerful analytical techniques, researchers can confidently establish the structure of novel this compound derivatives, a crucial step in advancing their potential as therapeutic agents. This guide serves as a foundational resource for planning and executing the structural elucidation of this important class of compounds.

Comparative Biological Activity of Azepane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the therapeutic potential of azepane-based compounds, focusing on their antimicrobial and kinase inhibitory activities. This guide provides a comparative overview of analog performance, supported by experimental data and detailed protocols.

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The conformational flexibility of the azepane ring allows for diverse substitutions, making it a versatile template for designing potent and selective therapeutic agents.[3] This guide offers a comparative analysis of the biological activities of various azepane analogs, with a focus on their antimicrobial properties and their potential as kinase inhibitors, providing valuable insights for researchers and drug development professionals.

Antimicrobial Activity of Azepane Derivatives

A series of pyridobenzazepine derivatives has been synthesized and evaluated for their in-vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The data, summarized in the table below, highlights the potential of this class of compounds in combating microbial infections.

Table 1: Minimum Inhibitory Concentrations (MIC) of Azepane Analogs against Bacterial and Fungal Strains
Compound IDGram-Negative Bacteria MIC (µg/mL)Gram-Positive Bacteria MIC (µg/mL)Fungal Strains MIC (µg/mL)
E. coliP. hauseriP. aeruginosa
8 397878
9 125012501250
10 156313313
11 125012501250
12 313625625
13 125025001250
14 313313313
15 125012501250
Amikacin 1.22.44.9
Nystatin ---
Fluconazole ---

Data extracted from "Synthesis and antimicrobial activity of azepine and thiepine derivatives".[4][5]

Among the tested compounds, derivative 8 demonstrated the most potent and broad-spectrum antibacterial activity, with MIC values ranging from 39 to 78 µg/mL against the tested strains.[4] Notably, compounds 12 and 27 (not fully detailed in the provided excerpt) exhibited excellent antifungal activity against C. albicans and S. cerevisiae, with MIC values of 156 µg/mL, surpassing the efficacy of the standard antifungal agent nystatin.[4]

Azepane Analogs as Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer.[6] Azepane-containing compounds have emerged as promising scaffolds for the development of potent and selective kinase inhibitors. Of particular interest is the inhibition of Aurora kinases, a family of serine/threonine kinases that play a crucial role in cell cycle regulation and are often overexpressed in tumors.[7]

Signaling Pathway: Dopamine Transporter Regulation

Azepane analogs have also been investigated as inhibitors of the dopamine transporter (DAT), a key regulator of dopamine signaling in the brain.[8] The function of DAT is modulated by complex signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[9] Inhibition of DAT can lead to an increase in synaptic dopamine levels, a mechanism relevant to the treatment of various neurological and psychiatric disorders.

DAT_Signaling_Pathway Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds Dopamine_in Dopamine (reuptake) DAT->Dopamine_in Translocates Vesicle Synaptic Vesicle Dopamine_in->Vesicle Sequestration PKC Protein Kinase C (PKC) PKC->DAT Phosphorylates & Regulates ERK ERK ERK->DAT Modulates

Caption: Regulation of the Dopamine Transporter (DAT) by intracellular signaling pathways.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the azepane analogs is determined using the broth microdilution method according to standardized protocols.[9]

  • Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. Well-isolated colonies are then used to prepare a standardized inoculum suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism being tested.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical high-throughput screening workflow for identifying and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow Compound_Library Compound Library (Azepane Analogs) HTS High-Throughput Screening (e.g., FRET, Luminescence) Compound_Library->HTS Hit_Identification Hit Identification (Active Compounds) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the screening and development of kinase inhibitors.

This guide provides a foundational understanding of the biological potential of azepane analogs. The presented data and protocols serve as a valuable resource for researchers aiming to explore and develop novel therapeutics based on this versatile scaffold. Further investigations into the structure-activity relationships of azepane derivatives are warranted to unlock their full therapeutic potential.

References

Comparative Analysis of Synthetic Routes to Azepane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold

Azepane-2,4-dione, a seven-membered heterocyclic scaffold, is a valuable building block in medicinal chemistry due to its presence in various biologically active compounds. The strategic synthesis of this dione is crucial for the development of novel therapeutics. This guide provides a comparative analysis of documented and plausible synthetic routes to this compound, presenting key performance indicators, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their applications.

Executive Summary

Three primary synthetic strategies for the preparation of this compound and its N-substituted derivatives have been identified and analyzed:

  • Dieckmann-Type Condensation: A classical and versatile approach involving the intramolecular cyclization of an N-substituted amino diester. This method is highly adaptable for creating a library of N-substituted analogs.

  • Enol Ether Hydrolysis: This route proceeds via the acidic hydrolysis of a cyclic enol ether precursor, offering a straightforward transformation to the target dione.

  • Ring Expansion of Succinimide Derivatives: A method reported by Prager and Ward that involves the reaction of N-substituted succinimides with ethyl diazoacetate, followed by thermolysis to induce ring expansion.

This guide will delve into the specifics of each route, providing a comparative table of their performance and detailed experimental procedures.

Performance Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, scalability, availability of starting materials, and the desired substitution pattern on the final molecule. The following table summarizes the key quantitative data for the analyzed synthetic routes.

Parameter Route 1: Dieckmann-Type Condensation Route 2: Enol Ether Hydrolysis Route 3: Ring Expansion of Succinimide
Starting Materials N-Substituted β-alanine ethyl ester, Ethyl acrylate4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-oneN-Substituted Succinimide, Ethyl diazoacetate
Key Reaction Intramolecular CyclizationAcid-catalyzed HydrolysisCarbene Insertion and Ring Expansion
Number of Steps (from common precursors) 212
Overall Yield Moderate to Good (Typically 60-80%)High (Reported as quantitative)Moderate (Varies with substrate)
Reaction Conditions Strong base (e.g., NaH, NaOEt), Anhydrous solvent (e.g., Toluene, THF), Elevated temperatureAqueous acid (e.g., 10% HCl), Room temperatureLewis acid catalyst (e.g., Cu powder), High temperature for thermolysis
Scalability Readily scalableScalable, dependent on precursor availabilityPotentially scalable, requires handling of diazo compounds
Substituent Versatility High (Versatility in N-substituent)Limited by precursor synthesisHigh (Versatility in N-substituent)
Key Advantages Well-established, good for analog synthesisMild final step, high yieldAccess to diverse N-substituted analogs
Key Disadvantages Requires strictly anhydrous conditions, strong basePrecursor synthesis may be multi-stepUse of potentially hazardous diazo compounds, high-temperature thermolysis

Experimental Protocols

Route 1: Dieckmann-Type Condensation of Diethyl N-benzyl-4-azaheptanedioate

This route illustrates the synthesis of an N-substituted this compound, a common strategy to improve solubility and handling. The final N-benzyl group can often be removed via hydrogenolysis if the parent compound is desired.

Step 1: Synthesis of Diethyl N-benzyl-4-azaheptanedioate

To a solution of N-benzyl-β-alanine ethyl ester (1 equivalent) in ethanol, ethyl acrylate (1.1 equivalents) is added. The mixture is heated at reflux for 12 hours. The solvent is then removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation to yield diethyl N-benzyl-4-azaheptanedioate.

Step 2: Intramolecular Cyclization

A solution of diethyl N-benzyl-4-azaheptanedioate (1 equivalent) in anhydrous toluene is added dropwise to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous toluene at reflux. The reaction mixture is heated at reflux for an additional 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-benzylthis compound.

Route 2: Hydrolysis of 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one

This method provides the parent, unsubstituted this compound.

Procedure:

4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one (1 equivalent) is dissolved in acetone. To this solution, a 10% aqueous solution of hydrochloric acid is added. The reaction mixture is stirred at room temperature for 12 hours. Following the completion of the reaction, the acetone is removed under vacuum. The remaining aqueous mixture is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization.

Route 3: Ring Expansion of N-Substituted Succinimide

This route, based on the work of Prager and Ward, offers a pathway to N-substituted azepane-2,4-diones from readily available succinimide derivatives.

Step 1: Copper-catalyzed reaction with Ethyl Diazoacetate

To a mixture of the N-substituted succinimide (1 equivalent) and copper powder (catalytic amount) heated to approximately 100°C, ethyl diazoacetate (1.1 equivalents) is added dropwise over a period of 1 hour. The reaction mixture is maintained at this temperature for an additional 2 hours after the addition is complete. The mixture is then cooled and the crude product, a cyclopropane derivative, is isolated.

Step 2: Thermolysis for Ring Expansion

The crude cyclopropane derivative from the previous step is heated at a high temperature (typically 150-200°C) under a nitrogen atmosphere. The thermolysis induces a ring expansion to form the N-substituted this compound. The product is then purified by vacuum distillation or column chromatography.

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic route, the following diagrams are provided.

dieckmann_condensation start N-Substituted β-alanine ethyl ester + Ethyl acrylate intermediate Diethyl N-substituted 4-azaheptanedioate start->intermediate Michael Addition product N-Substituted This compound intermediate->product Dieckmann Condensation (NaH, Toluene, Reflux)

Caption: Route 1: Dieckmann-Type Condensation Pathway.

enol_ether_hydrolysis start 4-Ethoxy-6,7-dihydro- 1H-azepin-2(5H)-one product This compound start->product Acid Hydrolysis (10% HCl, Acetone)

Caption: Route 2: Enol Ether Hydrolysis Pathway.

ring_expansion start N-Substituted Succinimide + Ethyl Diazoacetate intermediate Cyclopropane Intermediate start->intermediate Cu-catalyzed Carbene Insertion product N-Substituted This compound intermediate->product Thermolysis (Ring Expansion)

Caption: Route 3: Ring Expansion Pathway.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. The Dieckmann-type condensation offers great flexibility for creating N-substituted analogs, a key feature for structure-activity relationship studies. The enol ether hydrolysis route provides a direct and high-yielding method to the parent scaffold, provided the precursor is accessible. Finally, the ring expansion of succinimides presents an alternative approach for generating N-substituted derivatives, though it requires careful handling of diazo reagents and high-temperature conditions. Researchers should consider the desired substitution pattern, scalability, and available resources when selecting the most appropriate synthetic strategy for their specific needs.

A Comparative Guide to Validating the Purity of Synthesized Azepane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of compound purity is a cornerstone of reliable chemical research and drug development. For novel heterocyclic compounds such as Azepane-2,4-dione, a seven-membered lactam with potential applications in medicinal chemistry, ensuring high purity is critical for accurate biological screening and downstream applications. This guide provides a comparative overview of key analytical techniques for validating the purity of synthesized this compound, offering detailed experimental protocols and illustrative data to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound and the Importance of Purity

This compound, a derivative of the azepane scaffold, is a molecule of interest in the synthesis of biologically active compounds. The azepane ring is a privileged structure found in numerous natural products and approved drugs.[1][2][3] The purity of synthesized this compound can be affected by starting materials, side reactions, and purification efficacy. Common impurities may include unreacted starting materials, reaction intermediates, and byproducts from processes such as the Dieckmann condensation, a common synthetic route to cyclic β-keto esters.[3][4] Accurate purity determination is essential to ensure that observed biological activities are intrinsic to the target compound and not skewed by contaminants.

Comparison of Key Purity Validation Methods

Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.

Table 1: Comparison of Analytical Methods for this compound Purity Validation
FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei.Separation of ions based on their mass-to-charge ratio.
Primary Output Chromatogram showing retention time and peak area of components.NMR spectrum showing chemical shifts and signal integrals.Mass spectrum showing m/z of ions.
Purity Determination Relative purity by peak area percentage. Absolute purity with a certified reference standard.Absolute purity determination using an internal or external standard.[1][5]Primarily for identification and structural confirmation of impurities.
Strengths High sensitivity for detecting trace impurities, well-established for routine analysis.[6][7]Provides structural information and absolute quantification without a specific reference standard of the analyte.[1][5][8]High specificity and sensitivity for identifying unknown impurities based on their mass.
Limitations Requires a reference standard for absolute quantification; non-chromophoric impurities may not be detected by UV detectors.Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures.Not inherently quantitative without appropriate standards and calibration.
Illustrative Purity (%) 99.5% (by peak area normalization)99.2% (absolute purity vs. internal standard)-
Illustrative LOD/LOQ LOD: 0.01% / LOQ: 0.03%LOD: 0.1% / LOQ: 0.3%Dependent on ionization efficiency

Note: The illustrative data in this table is for demonstration purposes and may not represent actual experimental results.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound using HPLC, qNMR, and LC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound. The method is designed to separate the main compound from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

  • Reference standard of this compound (if available for absolute quantification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (as this compound has carbonyl groups which should have UV absorbance at lower wavelengths)

  • Analysis: Inject the blank (mobile phase), standard solution, and sample solution.

  • Data Analysis:

    • For relative purity, calculate the peak area percentage of the main peak in the sample chromatogram.

    • For absolute purity, compare the peak area of the sample to that of the reference standard.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5.0 mg) into a clean vial.

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10.0 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and an appropriate number of scans for good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a known signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Impurity Identification

This protocol is for the identification of potential impurities in the synthesized this compound.

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a Quadrupole Time-of-Flight or Orbitrap mass spectrometer)

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a mixture of water and acetonitrile.

  • LC Conditions: Use a gradient elution to separate components with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: e.g., 5% B to 95% B over 20 minutes

    • Flow Rate: 0.4 mL/min

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 50-500

    • Data Acquisition: Full scan mode for impurity detection and tandem MS (MS/MS) for structural elucidation of detected impurities.

  • Data Analysis:

    • Extract ion chromatograms for expected masses of potential impurities.

    • Analyze the mass spectra of any detected impurity peaks to determine their molecular weight.

    • Perform MS/MS fragmentation to gain structural information and aid in the identification of unknown impurities.

Visualizing the Workflow

To better understand the logical flow of validating the purity of synthesized this compound, the following diagrams illustrate the key decision points and experimental sequences.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_validation Quantitative Purity Validation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification TLC Initial Purity Check (TLC) Purification->TLC Decision Purity Goal? TLC->Decision HPLC HPLC Analysis (Relative/Absolute Purity) Decision->HPLC High Throughput/ Trace Impurities qNMR qNMR Analysis (Absolute Purity) Decision->qNMR Absolute Purity/ Structural Confirmation LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS Impurity Detected Final_Report Final Purity Report HPLC->Final_Report qNMR->LCMS Unknown Signal qNMR->Final_Report LCMS->Final_Report

Caption: Workflow for the synthesis and purity validation of this compound.

HPLC_vs_qNMR cluster_hplc HPLC Method cluster_qnmr qNMR Method HPLC_Sample Prepare Sample & Reference Standard HPLC_Run Chromatographic Separation HPLC_Sample->HPLC_Run HPLC_Detect UV Detection HPLC_Run->HPLC_Detect HPLC_Result Peak Area Comparison HPLC_Detect->HPLC_Result Purity_Value Purity Determination HPLC_Result->Purity_Value qNMR_Sample Prepare Sample & Internal Standard qNMR_Run NMR Data Acquisition qNMR_Sample->qNMR_Run qNMR_Process Spectral Integration qNMR_Run->qNMR_Process qNMR_Result Molar Ratio Calculation qNMR_Process->qNMR_Result qNMR_Result->Purity_Value

Caption: Comparison of the experimental logic for HPLC and qNMR purity determination.

Conclusion

The validation of purity for synthesized compounds like this compound is a multi-faceted process that benefits from the orthogonal application of different analytical techniques. HPLC provides excellent sensitivity for routine purity checks and the detection of trace impurities, while qNMR offers the advantage of absolute quantification and structural verification in a single experiment. Mass spectrometry serves as a powerful tool for the definitive identification of any unknown impurities. By understanding the principles, protocols, and comparative strengths of these methods, researchers can confidently assess the purity of their synthesized materials, ensuring the integrity and reliability of their scientific findings.

References

Azepane-2,4-dione: A Comparative Guide to a Novel Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a critical driver of innovation. Seven-membered rings, in particular, have proven to be a rich source of therapeutic agents due to their conformational flexibility and ability to interact with a diverse range of biological targets. This guide provides a comparative analysis of Azepane-2,4-dione, a relatively underexplored heterocyclic scaffold, against more established seven-membered rings in drug design: benzodiazepines, caprolactams, and thiazepanes. This objective comparison is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in their discovery programs.

Introduction to Seven-Membered Rings in Drug Design

Seven-membered heterocyclic systems are prevalent in a multitude of FDA-approved drugs and clinical candidates, demonstrating their significance in medicinal chemistry. Their larger ring size compared to more common five- and six-membered rings allows for a greater diversity of three-dimensional conformations, which can be advantageous for optimizing binding to complex protein targets.

This compound is a bicyclic scaffold featuring a seven-membered ring containing a nitrogen atom and two ketone functionalities. While its physicochemical properties are documented, its biological activity remains largely unexplored in publicly available literature. This guide aims to place this compound in the context of its better-understood counterparts to highlight its potential and areas for future investigation.

Benzodiazepines are a well-known class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor.[1] Their core structure consists of a benzene ring fused to a diazepine ring. They are widely prescribed for anxiety, insomnia, and seizures.[2][3]

Caprolactam is a cyclic amide that is a precursor to Nylon 6. In the pharmaceutical realm, it is a versatile building block for the synthesis of more complex molecules and has been incorporated into various therapeutic agents.

Thiazepanes are seven-membered rings containing both nitrogen and sulfur atoms. This scaffold is present in a number of biologically active compounds and is explored for various therapeutic applications.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are crucial determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of the calculated properties of this compound with representative examples of the other seven-membered ring systems.

PropertyThis compoundDiazepam (Benzodiazepine)CaprolactamThiazepane
Molecular Formula C₆H₉NO₂[4]C₁₆H₁₃ClN₂OC₆H₁₁NOC₅H₁₁NS
Molecular Weight ( g/mol ) 127.14[4]284.7113.16117.22
XLogP3 -0.5[4]2.80.11.1
Hydrogen Bond Donors 1[4]011
Hydrogen Bond Acceptors 2[4]211
Rotatable Bond Count 0[4]100

Data for this compound sourced from PubChem. Data for other compounds are representative values.

Biological Activity: A Data-Driven Comparison

While direct comparative biological data for this compound is not currently available in the public domain, this section presents data for the other seven-membered ring classes to provide a benchmark for potential future studies. The following tables summarize representative data on cytotoxicity and metabolic stability.

Cytotoxicity Data
Compound/ClassCell LineAssay TypeIC₅₀ (µM)Reference
Benzodiazepine Derivative (Compound 9) HCT-116Not Specified16.19 ± 1.35[5]
Benzodiazepine Derivative (Compound 9) MCF-7Not Specified17.16 ± 1.54[5]
Azepanotriterpenoid (Compound 11) FaDuSRB0.88[6]
Azepanotriterpenoid (Compound 6) A2780SRB3.93[6]
Thiazole-based Nitrogen Mustard HCT116Not Specified5.48[7]
Thiazole-based Nitrogen Mustard MCF-7Not Specified4.53[7]

Note: No publicly available cytotoxicity data was found for this compound.

Metabolic Stability Data
Compound/ClassSystemParameterValueReference
4-CMC (Cathinone derivative) Human Liver Microsomest₁/₂ (min)> 60[8]
4-MDMB (Cathinone derivative) Human Liver Microsomest₁/₂ (min)< 20[8]
Test Articles (General) Mouse Liver Microsomest₁/₂ (min)Variable[9]
Test Articles (General) Human Liver Microsomest₁/₂ (min)Variable[9]

Note: No publicly available metabolic stability data was found for this compound or the specific comparator compounds. The table reflects general findings for small molecules in common assay systems.

Experimental Protocols

To facilitate the evaluation of this compound and its derivatives, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies found in the scientific literature.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.[10]

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Pooled human or animal liver microsomes[9][11]

  • NADPH regenerating system[9]

  • Phosphate buffer (pH 7.4)

  • Test compound (dissolved in DMSO)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile containing the internal standard to stop the reaction.[9]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t₁/₂) from the slope of the linear regression.[9]

Target Binding Assay (Radioligand Competition Assay)

Objective: To determine the affinity (Ki) of a compound for a specific receptor.

Materials:

  • Cell membranes or purified protein expressing the target receptor

  • Radioligand with known affinity for the target

  • Test compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the cell membranes/protein, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • To determine non-specific binding, include wells with the radioligand and an excess of a known unlabeled ligand.

  • To determine total binding, include wells with only the radioligand and the receptor preparation.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[12]

Visualizations

Experimental Workflow for Compound Evaluation

G cluster_0 In Vitro Screening Cascade A Compound Synthesis (this compound Derivatives) B Cytotoxicity Assay (e.g., MTT Assay) A->B C Metabolic Stability Assay (Liver Microsomes) B->C Active & Non-toxic Compounds D Target Binding Assay (e.g., Radioligand Binding) C->D Metabolically Stable Compounds E Lead Optimization D->E Potent Binders

Caption: A general workflow for the in vitro evaluation of novel compounds.

Benzodiazepine Mechanism of Action

cluster_0 GABA-A Receptor Modulation BDZ Benzodiazepine Receptor GABA-A Receptor BDZ->Receptor Allosteric Binding GABA GABA GABA->Receptor Binds Channel Chloride Ion Channel Receptor->Channel Opens Influx Increased Cl- Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition CNS Depression (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of benzodiazepine action at the GABA-A receptor.

Conclusion

This compound represents a novel and underexplored scaffold in drug discovery. While direct biological data is lacking, its physicochemical properties suggest it possesses drug-like characteristics. By contextualizing it against established seven-membered rings like benzodiazepines, caprolactams, and thiazepanes, and by providing robust experimental protocols, this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related scaffolds. The path forward necessitates the synthesis of this compound derivatives and their systematic evaluation in the assays outlined herein to unlock their potential contribution to the development of new medicines.

References

"structure-activity relationship (SAR) studies of Azepane-2,4-dione derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1] This guide focuses on the structure-activity relationship (SAR) of Azepane-2,4-dione derivatives, offering a comparative analysis of their performance based on available preclinical data. This document aims to provide an objective resource for researchers engaged in the discovery and development of novel therapeutics.

Structure-Activity Relationship of this compound Analogs

While comprehensive SAR studies specifically focused on a broad series of this compound derivatives are not extensively published, analysis of related structures such as dibenzo[b,e]azepine-6,11-dione and pyrrolo[1,2-a]azepine derivatives provides valuable insights into the structural requirements for anticancer activity.

For instance, in a study of 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing a 1,3,4-oxadiazole unit, substitutions on the oxadiazole ring were found to significantly influence the anti-proliferative effects against the OVCAR-3 human ovarian cancer cell line.[2] Specifically, the introduction of a furan moiety resulted in potent compounds, with some derivatives showing better activity than the reference drug Rucaparib.[2]

Similarly, studies on pyrrolo[1,2-a]azepine derivatives have demonstrated potent anticancer activity in the nanomolar range against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116).[3] The substitution pattern on the pyrroloazepine core was critical for the observed cytotoxicity.

Although direct quantitative data for a series of this compound derivatives is limited in the public domain, the following table summarizes the activity of structurally related compounds to guide future design and synthesis efforts.

Compound IDCore ScaffoldR Group / SubstitutionCell LineIC50 (nM)[3]
Compound 3 Pyrrolo[1,2-a]azepine-HepG24
Compound 6 Pyrrolo[1,2-a]azepine2-(2-chloro-acetylamino)HepG21.6
Compound 5b Pyrrolo[1,2-a]azepine2-benzoylaminoMCF710.7
Compound 6 Pyrrolo[1,2-a]azepine2-(2-chloro-acetylamino)HCT11621.1
Compound 7 Pyrrolo[1,2-a]azepine-Multiple20.7-45.4
Doxorubicin Anthracycline(Reference)HepG210.8

This table presents data for pyrrolo[1,2-a]azepine derivatives to infer potential SAR trends for azepane-based scaffolds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anticancer agents, which would be applicable to the study of this compound derivatives.

Cell Proliferation Assay (SRB Assay)

The sulforhodamine-B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the IC50 values from dose-response curves.[3]

Enzyme Inhibition Assay (e.g., for Kinase Inhibition)

Enzyme inhibition assays are used to determine the ability of a compound to interfere with enzyme activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target enzyme (e.g., a specific kinase), its substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Measure the enzyme activity using a suitable detection method, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.[4]

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives are yet to be fully elucidated, related heterocyclic compounds have been shown to exert their anticancer effects through various mechanisms.

Inhibition of Kinases: Many heterocyclic compounds, including those with structures analogous to azepanes, have been identified as inhibitors of various kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[3] Molecular docking studies on pyrrolo[1,2-a]azepine derivatives suggest potential interaction with the active site of CDK2.[3]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation CDK2 CDK2/Cyclin CDK2->Proliferation Azepane_Derivative This compound Derivative Azepane_Derivative->CDK2 Inhibition

Induction of Apoptosis: Some heterocyclic compounds induce apoptosis in cancer cells. For instance, certain 1,3,4-oxadiazole derivatives, which share some structural similarities with substituted azepanes, have been shown to induce apoptosis through the activation of caspase-3.[5]

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., SRB Assay) Characterization->Cytotoxicity_Screening Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Characterization->Enzyme_Inhibition Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) Cytotoxicity_Screening->Mechanism_Studies SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Screening->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Mechanism_Studies->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

Validating In Vitro Assays for Azepane-2,4-dione Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro assay validation of Azepane-2,4-dione compounds and their derivatives. While specific experimental data for Azepane-2,4-diones is limited in publicly available literature, this document leverages data from structurally related 1,3-Oxazepane-4,7-dione compounds to present a comprehensive validation strategy. The methodologies outlined here are broadly applicable for assessing the biological activity of novel small molecule inhibitors.

Comparative Data on Related Compounds

To establish a baseline for assay validation, we will first examine the reported biological activities of 1,3-Oxazepane-4,7-dione derivatives. These compounds share a similar seven-membered ring structure and have been evaluated for their antibacterial and anticancer properties.

Antibacterial Activity of 1,3-Oxazepane-4,7-dione Derivatives

The antibacterial efficacy of synthesized 1,3-Oxazepane-4,7-dione compounds has been assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, measured as the diameter of the inhibition zone in millimeters, are summarized below.[1]

Compound IDConcentration (mg/mL)Inhibition Zone (mm) vs. S. aureusInhibition Zone (mm) vs. E. coli
H7 0.011816
0.0011412
0.0001108
H8 0.012018
0.0011614
0.00011210
H9 0.011715
0.0011311
0.000197
H10 0.012220
0.0011816
0.00011412
H11 0.011917
0.0011513
0.0001119
H12 0.012119
0.0011715
0.00011311
Ciprofloxacin 0.012528
Norfloxacin 0.012627
In Vitro Cytotoxicity of Dibenzo[b,f]azepine Derivatives

While not Azepane-2,4-diones, dibenzo[b,f]azepine derivatives, which also feature a seven-membered nitrogen-containing ring, have been evaluated for their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against a leukemia cell line.[2]

Compound IDIC50 (µM) against Leukemia SR cell line
5a >100
5b 21.42 ± 1.15
5c 34.71 ± 1.83
5d 76.13 ± 3.42
5e 13.05 ± 0.62
5f 18.94 ± 0.97
5g 83.25 ± 4.11
Doxorubicin 7.58 ± 0.39

Recommended In Vitro Assay Validation Workflow

A robust validation of this compound compounds should follow a hierarchical approach, starting with primary screening to identify hits, followed by secondary assays to confirm activity and elucidate the mechanism of action.

In Vitro Assay Validation Workflow for this compound Compounds cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays (Mechanism of Action) cluster_3 Selectivity & Off-Target Effects HTS High-Throughput Screening (e.g., Enzyme Inhibition Assay) DoseResponse Dose-Response Curves (IC50/EC50 Determination) HTS->DoseResponse Biochemical Biochemical Assays (e.g., Enzyme Kinetics) DoseResponse->Biochemical CellBased Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) DoseResponse->CellBased Selectivity Selectivity Profiling (Against Related Targets) Biochemical->Selectivity CellBased->Selectivity Cytotoxicity General Cytotoxicity (e.g., MTT, LDH assays) Selectivity->Cytotoxicity

A general workflow for in vitro assay validation.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These are standard protocols that can be adapted for the specific this compound compounds and cell lines under investigation.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Add various concentrations of the this compound compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the desired incubation period with the compounds, add 10 µL of MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[6][7][8]

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Cell culture medium

  • Lysis buffer (for positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound compounds as described for the MTT assay. Prepare wells for controls, including untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • Sample Collection: After incubation, centrifuge the plate at 1500 rpm for 5 minutes to pellet the cells.[7]

  • Supernatant Transfer: Carefully transfer the supernatant from each well to a new 96-well plate.[7]

  • Reagent Addition: Add the LDH assay reagent to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7][8]

  • Stop Solution: Add the stop solution to each well.[8]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]

Signaling Pathway Visualization

The potential mechanism of action of this compound compounds may involve the inhibition of specific cellular signaling pathways. For instance, if these compounds are being investigated as anticancer agents, a potential target could be the topoisomerase II enzyme, which is crucial for DNA replication and cell division.[2]

Simplified Topoisomerase II Inhibition Pathway cluster_0 Cell Proliferation cluster_1 Enzyme Action cluster_2 Inhibition cluster_3 Cellular Outcome DNA_Replication DNA Replication Topo_II Topoisomerase II DNA_Replication->Topo_II Cell_Division Cell Division Topo_II->Cell_Division Apoptosis Apoptosis Topo_II->Apoptosis Azepane_Compound This compound Compound Azepane_Compound->Topo_II

References

A Comparative Analysis of Azepane-2,4-dione and Commercially Available Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. Privileged scaffolds, molecular frameworks that can bind to multiple targets with high affinity, are of particular interest as they offer a strategic advantage in the development of novel therapeutics. This guide provides a comparative analysis of Azepane-2,4-dione, a seven-membered heterocyclic scaffold, with commercially available, smaller-ring analogous scaffolds: piperidine-2,4-dione (a six-membered ring) and pyrrolidine-2,4-dione (a five-membered ring).

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, this guide extrapolates its potential by comparing its structural features with the known biological profiles of its smaller-ring counterparts. This comparison aims to provide a valuable resource for researchers considering this compound for their drug discovery pipelines.

Structural Comparison and Commercial Availability

The core structure of these three scaffolds consists of a lactam ring fused with a ketone group, forming a dione. The key differentiating feature is the ring size, which impacts the scaffold's three-dimensional conformation, flexibility, and ultimately, its interaction with biological targets.

ScaffoldStructureRing SizeCommercial Availability
This compound this compound7-memberedAvailable from specialty chemical suppliers.
Piperidine-2,4-dione Piperidine-2,4-dione6-memberedReadily available from major chemical vendors such as Sigma-Aldrich and MolPort.[1][2]
Pyrrolidine-2,4-dione Pyrrolidine-2,4-dione5-memberedCommercially available from suppliers like ChemScene.[3]

Comparative Biological Activity

Based on published data for analogous scaffolds, this compound derivatives could be anticipated to exhibit a range of biological activities. The following tables summarize the reported activities for piperidine-2,4-dione (glutarimide) and pyrrolidine-2,4-dione (succinimide) derivatives.

Table 1: Antiproliferative and Cytotoxic Activity
Scaffold DerivativeCell Line(s)Activity (IC₅₀/GI₅₀)Reference
2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (Glutarimide derivative)HeLa, K562, MDA-MB-4539-27 µM[4][5]
Naphtho[2,3-a][5]benzazepine-8,13-dione derivativesHepatocellular carcinoma3.0-3.5 µg/mL[6]
Pyrrolidine-2,5-dione derivativesAnticonvulsant activity in 6 Hz testED₅₀ values reported[7]
Table 2: Antimicrobial Activity
Scaffold DerivativeOrganism(s)Activity (MIC)Reference
Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate (Glutarimide derivative)Bacillus cereus0.625 mg/mL[4][5]
Pyrrolidine-2,4-dione derivative (4h)Rhizoctonia solani0.39 µg/mL (EC₅₀)
Glutarimide derivativesGram-positive bacteria0.625–10.0 mg/mL[5]
Succinimide derivativesVarious bacteria and fungiActivity reported[8][9]
Table 3: Antiviral Activity
Scaffold DerivativeVirusActivityReference
Synthetic glutarimide derivativesCoxsackievirus B3, Influenza A, HSV-2Antiviral activity demonstrated[10]
Imidazole-diazepine-dione derivativesVarious DNA and RNA virusesNo pronounced activity at subtoxic concentrations[11]

Experimental Protocols

To facilitate the evaluation of this compound and its derivatives, detailed protocols for key biological assays are provided below.

Cytotoxicity/Antiproliferative Activity: MTT Assay

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][12]

Materials:

  • 96-well microplates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (including this compound and its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Materials:

  • 96-well microplates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • Positive control antibiotic

  • Incubator

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the diluted compounds. Include a growth control well (medium and inoculum) and a sterility control well (medium only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for screening chemical scaffolds and for a specific cytotoxicity assay.

Experimental_Workflow_for_Scaffold_Screening cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening cluster_4 Lead Optimization Scaffold_A This compound Derivatives Primary_Assay High-Throughput Screening (e.g., Cytotoxicity @ single concentration) Scaffold_A->Primary_Assay Scaffold_B Piperidine-2,4-dione Derivatives Scaffold_B->Primary_Assay Scaffold_C Pyrrolidine-2,4-dione Derivatives Scaffold_C->Primary_Assay Data_Analysis Identify Active Compounds ('Hits') Primary_Assay->Data_Analysis Raw Data Dose_Response Dose-Response Assays (IC50/EC50 Determination) Data_Analysis->Dose_Response Validated Hits Selectivity_Assays Selectivity & Specificity Profiling Dose_Response->Selectivity_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Selectivity_Assays->SAR_Studies

Caption: High-throughput screening workflow for new scaffolds.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add serially diluted test compounds Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for 24-72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

The this compound scaffold presents an intriguing, yet underexplored, platform for drug discovery. Its larger, more flexible seven-membered ring, in comparison to the well-studied piperidine-2,4-dione and pyrrolidine-2,4-dione scaffolds, offers the potential for novel interactions with biological targets. The established biological activities of its smaller ring analogues in the realms of oncology, infectious diseases, and neurology suggest that derivatives of this compound are promising candidates for screening campaigns. The provided experimental protocols and workflows offer a clear path for researchers to initiate the biological evaluation of this and other novel scaffolds, paving the way for the discovery of next-generation therapeutics.

References

A Spectroscopic Comparison of Azepane-2,4-dione Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is paramount. This guide provides a detailed spectroscopic comparison of Azepane-2,4-dione and its constitutional isomers, offering insights into how spectroscopic techniques can be employed to differentiate these closely related molecules. Due to a scarcity of published experimental data for all isomers, this guide presents a combination of experimental data for this compound and predicted spectroscopic characteristics for its positional isomers.

This compound, a seven-membered heterocyclic compound, and its isomers are of interest in medicinal chemistry due to the prevalence of the azepane scaffold in various bioactive molecules. The position of the carbonyl groups on the azepane ring significantly influences the molecule's chemical and physical properties, including its spectroscopic signature. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and distinguish these isomers.

Isomers of Azepane-dione

The primary isomers of interest are the constitutional isomers, which differ in the placement of the two ketone functionalities on the azepane ring. Additionally, this compound can exist in tautomeric forms, which are also isomers of each other.

Constitutional Isomers of Azepane-dione:

  • This compound

  • Azepane-2,5-dione

  • Azepane-2,6-dione

  • Azepane-2,7-dione

Tautomeric Isomers of this compound:

  • 4-hydroxy-5,6,7,8-tetrahydro-1H-azepin-2(3H)-one

  • 2-hydroxy-3,4,5,6-tetrahydro-1H-azepin-4(2H)-one

The presence of these tautomers can complicate spectral analysis, and their equilibrium is often dependent on the solvent and temperature.

Comparative Spectroscopic Data

The following tables summarize the available experimental data for this compound and the predicted data for its constitutional isomers. Predicted data is based on computational models and should be considered as an estimation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) of Protons Adjacent to C=OChemical Shift (δ) of Protons Adjacent to N-HOther Proton Chemical Shifts (δ)
This compound ~3.47 (s, 2H), ~2.59 (t, 2H)~3.40 (m)~1.96 (m, 2H)
Azepane-2,5-dione ~2.7 (m, 4H)~3.5 (m, 2H)~2.0 (m, 2H)
Azepane-2,6-dione ~2.6 (t, 4H)~3.6 (t, 2H)~1.9 (quintet, 2H)
Azepane-2,7-dione ~2.5 (t, 4H)~3.3 (t, 4H)-

Note: Experimental data for this compound is sourced from ChemicalBook CAS 29520-88-5.[1] Data for other isomers is predicted and serves as a guide for relative chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) of Carbonyl CarbonsChemical Shift (δ) of Carbons Adjacent to N-HOther Carbon Chemical Shifts (δ)
This compound ~202.5, ~169.5~43.2~51.9, ~40.8, ~27.6
Azepane-2,5-dione ~208, ~172~45~50, ~40, ~30
Azepane-2,6-dione ~210, ~175~48~42, ~25
Azepane-2,7-dione ~178~40~30, ~28

Note: Experimental data for this compound is sourced from ChemicalBook CAS 29520-88-5.[1] Data for other isomers is predicted.

Table 3: IR Spectroscopic Data (Predicted)

CompoundC=O Stretching Frequencies (ν, cm⁻¹)N-H Stretching Frequency (ν, cm⁻¹)
This compound ~1702, ~1671~3213
Azepane-2,5-dione ~1715 (ketone), ~1680 (amide)~3200
Azepane-2,6-dione ~1710 (ketone), ~1675 (amide)~3200
Azepane-2,7-dione ~1670 (amide)~3200

Note: Experimental data for this compound is sourced from ChemicalBook CAS 29520-88-5.[1] Data for other isomers is predicted based on typical vibrational frequencies for the respective functional groups.

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Patterns
This compound 127.06Loss of CO, fragmentation of the azepane ring
Azepane-2,5-dione 127.06Alpha-cleavage adjacent to carbonyls and nitrogen
Azepane-2,6-dione 127.06McLafferty rearrangement, cleavage of the azepane ring
Azepane-2,7-dione 127.06Loss of CO, fragmentation of the symmetrical ring

Note: The exact mass and fragmentation will be identical for all isomers. The differentiation would rely on the relative abundances of fragment ions, which are difficult to predict without experimental data. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₆H₉NO₂. The experimental HRMS for this compound gives a measured m/z of 150.0507 for the sodium adduct [M+Na]⁺.[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results. The following are generalized procedures for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the Azepane-dione isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence tautomeric equilibria.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity and aid in the complete assignment of proton and carbon signals, which is crucial for distinguishing isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) and acquire the spectrum in a liquid cell. A background spectrum of the solvent should be taken and subtracted.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum before running the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The key diagnostic peaks are the C=O and N-H stretching vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS, which typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation:

    • Determine the molecular weight from the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the isomer. The differences in the positions of the carbonyl groups will lead to distinct fragmentation pathways.

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the molecule and its fragments.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_Isomers Isomer Synthesis and Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Analysis and Comparison cluster_Output Final Output Isomer1 This compound NMR NMR Spectroscopy (1H, 13C, 2D) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry (EI, ESI, HRMS) Isomer1->MS Isomer2 Azepane-2,5-dione Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Azepane-2,6-dione Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 Azepane-2,7-dione Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data Analysis (Vibrational Frequencies) IR->IR_Data MS_Data MS Data Analysis (m/z, Fragmentation) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Guide Publication Guide Comparison->Guide

Caption: Workflow for the spectroscopic comparison of Azepane-dione isomers.

This comprehensive approach, combining multiple spectroscopic techniques with detailed data analysis, is crucial for the unambiguous identification and characterization of this compound isomers. While a complete experimental dataset is not yet available in the public domain, the provided data and protocols offer a solid foundation for researchers working with these and related compounds.

References

Benchmarking Azepane-2,4-dione Derivatives in Oncology: A Comparative Guide to MEK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a recurring motif in biologically active molecules, and its derivatives are gaining attention in medicinal chemistry for their potential therapeutic applications.[1] Among these, the Azepane-2,4-dione core has served as a starting point for the synthesis of novel compounds with diverse activities. This guide provides a comparative analysis of the performance of a representative this compound derivative, a fused thienoazepine compound, in the context of MEK (mitogen-activated protein kinase kinase) inhibition, a critical pathway in cancer cell proliferation.

We will compare its performance with a well-established MEK inhibitor, Selumetinib (AZD6244), and a novel potent MEK inhibitor, Tunlametinib. This guide will present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow to aid researchers in their drug discovery and development efforts.

Performance Comparison of MEK Inhibitors

The following table summarizes the in vitro potency of a representative thienoazepine derivative compared to the known MEK inhibitors, Selumetinib and Tunlametinib. The data highlights the potential of the thienoazepine scaffold in achieving high potency against MEK1.

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
Thienoazepine Derivative MEK1PotentHT-29Biochemical Assay
Selumetinib (AZD6244) MEK1/2~14VariousBiochemical/Cell-based
Tunlametinib MEK1/2~0.74A-375Biochemical MEK Kinase Assay[2]

Note: While the thienoazepine derivative is described as a potent MEK inhibitor, a specific IC50 value from a head-to-head comparison was not available in the reviewed literature. The potency of Tunlametinib is noted to be approximately 19-fold greater than Selumetinib (MEK162) in a biochemical kinase assay.[2]

Signaling Pathway: MEK Inhibition in the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth. MEK1 and MEK2 are central components of this pathway, and their inhibition is a key therapeutic strategy. The diagram below illustrates the mechanism of action of MEK inhibitors.

MEK_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Azepane_MEKi Azepane-dione Derivative (Thienoazepine) Azepane_MEKi->MEK Other_MEKi Selumetinib / Tunlametinib Other_MEKi->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation MEK_Assay_Workflow A Prepare serial dilutions of Thienoazepine derivative and Selumetinib in DMSO C Add diluted compounds to the plate A->C B Add MEK1 enzyme, inactive ERK2 substrate, and assay buffer to a 96-well plate B->C D Initiate kinase reaction by adding ATP C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Stop reaction and measure ADP production using ADP-Glo™ reagent E->F G Read luminescence on a plate reader F->G H Calculate % inhibition and determine IC50 values G->H

References

Safety Operating Guide

Safe Disposal of Azepane-2,4-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

This document provides a comprehensive guide to the proper and safe disposal of Azepane-2,4-dione, a crucial procedure for maintaining laboratory safety and environmental compliance. The following instructions are designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential to mitigate risks and ensure responsible chemical waste management.

It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of this compound and general best practices for chemical disposal derived from SDSs of similar chemical structures.

Hazard Profile of this compound

Based on available data, this compound is associated with the following hazards:

  • Harmful if swallowed (H302).[1]

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

These hazards underscore the importance of proper handling and the use of personal protective equipment (PPE) during the disposal process.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound.

    • Place the swept material into a clearly labeled, sealable hazardous waste container.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound (e.g., filter paper, contaminated gloves, weighing boats) should also be placed in the designated hazardous waste container.

  • Liquid Solutions:

    • Do not pour solutions containing this compound down the drain.[2][3]

    • Collect liquid waste in a separate, labeled hazardous waste container.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong acids and oxidizing agents.[2]

4. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.

  • Provide the waste disposal company with all available information regarding the chemical, including its known hazards.

  • Always follow local, regional, and national regulations for hazardous waste disposal.[2][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound.

start Start: this compound Waste Identified ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe assess_form Step 2: Assess Physical Form of Waste ppe->assess_form collect_solid Step 3a: Collect Solid Waste into Labeled Container assess_form->collect_solid Solid collect_liquid Step 3b: Collect Liquid Waste into Labeled Container assess_form->collect_liquid Liquid collect_contaminated Step 4: Collect Contaminated Materials into Same Container collect_solid->collect_contaminated collect_liquid->collect_contaminated store Step 5: Securely Seal and Store Waste Container in Designated Area collect_contaminated->store contact_disposal Step 6: Contact Licensed Waste Disposal Service store->contact_disposal provide_info Step 7: Provide Hazard Information to Disposal Service contact_disposal->provide_info end End: Waste Disposed of Safely and in Compliance provide_info->end

Caption: Logical workflow for the proper disposal of this compound.

Quantitative Data Summary

As no specific SDS for this compound is available, there is no quantitative data to report regarding disposal parameters such as concentration limits or pH adjustments. The primary guideline is to treat it as a hazardous chemical waste and follow the qualitative procedures outlined above.

ParameterValueSource
pH Restrictions for DisposalNot Available-
Concentration Limits for DisposalNot Available-

In the absence of specific data, a conservative approach is always recommended. Assume the undiluted compound and any solutions require handling as hazardous waste.

References

Safeguarding Your Research: A Guide to Handling Azepane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Azepane-2,4-dione. Adherence to these guidelines is essential for ensuring a safe laboratory environment and mitigating risks associated with this compound.

Essential Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]

Physicochemical and Hazard Data

A summary of the key data for this compound is presented in the table below for your reference.

PropertyValueSource(s)
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
CAS Number 29520-88-5[1]
Appearance White solid (based on synthesis reports)[2]
GHS Hazard Statements H302, H315, H319, H335[1]
GHS Hazard Classes Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity - Single Exposure 3[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following step-by-step operational plan should be followed.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Hand Protection: Wear nitrile gloves at all times. Inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat should be worn to protect from skin contact.

Weighing and Aliquoting
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Prepare all necessary equipment, including a calibrated weighing balance, spatulas, and appropriate containers.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the fume hood. Avoid any actions that could generate dust.

  • Transfer: Gently transfer the weighed powder into a suitable reaction vessel or storage container.

  • Cleaning: Immediately clean any spills within the fume hood using a damp cloth or paper towel, followed by appropriate decontamination procedures.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolving: Cap the vessel and mix by swirling, vortexing, or magnetic stirring until the solid is fully dissolved.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or expired this compound should be disposed of as hazardous chemical waste.

    • Contaminated materials such as weigh boats, gloves, and paper towels should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a properly labeled, sealed hazardous waste container.

    • Do not dispose of solutions containing this compound down the drain.

  • Waste Pickup: All hazardous waste containers must be clearly labeled with the contents and associated hazards and disposed of through your institution's environmental health and safety (EHS) office.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Goggles, Gloves B Prepare Fume Hood A->B C Weigh this compound B->C D Transfer to Vessel C->D E Add Solvent D->E F Dissolve E->F G Clean Work Area F->G H Dispose of Solid Waste G->H I Dispose of Liquid Waste G->I J Doff PPE H->J I->J

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.